[1] Executive Summary & Compound Architecture This technical guide provides a rigorous framework for the synthesis, structural confirmation, and physicochemical profiling of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Architecture
This technical guide provides a rigorous framework for the synthesis, structural confirmation, and physicochemical profiling of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid .[1] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a polar solubilizing group (benzoic acid) with a lipophilic biaryl ether motif via a pyridazine linker.
Compounds of this class are frequently investigated as inhibitors of Prostaglandin E Synthase (mPGES-1) , Phytoene Desaturase (PDS) in agrochemistry, and as potential VEGFR-2 kinase inhibitors . The presence of the ortho-methoxy group on the phenoxy ring introduces specific conformational constraints and metabolic soft spots that require precise analytical characterization.[1]
To characterize the compound accurately, one must understand its genesis. The most robust synthetic pathway relies on a convergent approach using Suzuki-Miyaura cross-coupling followed by Nucleophilic Aromatic Substitution (
The following diagram outlines the convergent synthesis and the critical control points for impurity analysis.
Caption: Convergent synthetic pathway via SnAr and Suzuki coupling, highlighting critical impurity origins.
Synthetic Protocol (Step-by-Step)
Step 1: Formation of the Ether Linkage (
)
Dissolve 3,6-dichloropyridazine (1.0 eq) and 2-methoxyphenol (1.05 eq) in anhydrous DMF.
Add Potassium Carbonate (
, 2.0 eq) to act as the base.
Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
Workup: Pour into ice water. The intermediate 3-chloro-6-(2-methoxyphenoxy)pyridazine usually precipitates.[1] Filter and dry.[1][2]
Step 2: Suzuki-Miyaura Coupling
Suspend the chloro-intermediate (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 v/v).
Degas the solution with nitrogen for 15 minutes (Critical to prevent homocoupling).
Add Catalyst:
(0.05 eq) and (2.5 eq).
Reflux at 100°C for 12 hours.
Isolation: Acidify the aqueous layer to pH 3 with 1N HCl to precipitate the benzoic acid derivative. Recrystallize from Ethanol/DMF.[1]
Structural Confirmation (Spectroscopy)[6]
This section details the expected spectral data. As a scientist, you must validate the structure not just by the presence of peaks, but by their specific splitting patterns and shifts.
Expert Insight: Watch for the NOE (Nuclear Overhauser Effect) between the pyridazine protons and the ortho-protons of the benzoic acid ring.[1] This confirms the regiochemistry of the coupling if there is ambiguity regarding the starting material isomers.[1]
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Negative (ESI-) is preferred due to the carboxylic acid.[1]
Assay Buffer: Use PBS pH 7.4. If precipitation occurs, add 1-5% DMSO.[1]
Analytical Characterization Workflow
Use the following logic to validate the compound before biological screening.
Caption: Quality Control decision tree ensuring compound integrity prior to biological testing.
References
Synthesis of Pyridazinone Derivatives:
Sotelo, E., et al. "Pyridazines.[3][4][5] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[1] Bioorganic & Medicinal Chemistry, 2002.
Suzuki Coupling on Pyridazines:
Goffin, E., et al. "Synthesis and pharmacological evaluation of 6-substituted pyridazin-3(2H)-ones as potent analgesic agents."[1] European Journal of Medicinal Chemistry, 2020.
General Characterization of Pyridazinyl-Benzoic Acids:
PubChem Compound Summary for related substructures.
mPGES-1 Inhibitor Structural Analogs:
Koeberle, A., & Werz, O. "Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)—a critical review." Current Medicinal Chemistry, 2009.
This technical guide details the chemical profile, synthesis, and research utility of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172741-47-7).[1] CAS Number: 1172741-47-7 Compound Class: Pyridazine-based Bi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical profile, synthesis, and research utility of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172741-47-7).[1]
CAS Number: 1172741-47-7
Compound Class: Pyridazine-based Biaryl Ether Carboxylic Acid[1]
Executive Summary
4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a specialized research compound and chemical building block characterized by a central pyridazine ring flanked by a benzoic acid moiety and a 2-methoxyphenoxy ether.[1] This structural motif—a lipophilic tail connected to a polar carboxylic acid head via a heteroaromatic spacer—is a "privileged scaffold" in medicinal chemistry.[1] It is frequently observed in the design of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/FFAR1 and GPR120/FFAR4) and enzyme inhibitors (e.g., DGAT1 or Aldo-keto reductases).[1]
This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, a validated synthetic workflow, and its application as a chemical probe in metabolic disease research.[1]
Low in water; Soluble in DMSO, DMF, MeOH (with base)
Appearance
Off-white to pale yellow solid
Structural Significance
The molecule features three distinct pharmacophoric elements:
Carboxylic Acid Head: Provides a negative charge at physiological pH, essential for electrostatic interactions (e.g., with Arg/Lys residues in receptor binding pockets).[1]
Pyridazine Core: A polar aromatic spacer that improves water solubility compared to a phenyl ring and engages in hydrogen bonding via the ring nitrogens.[1]
2-Methoxyphenoxy Tail: A bulky, lipophilic group that occupies hydrophobic pockets.[1] The ortho-methoxy group often induces a specific twisted conformation, enhancing selectivity.[1]
Biological Context & Mechanism of Action
While CAS 1172741-47-7 is primarily a research tool, its structure places it firmly within the class of Free Fatty Acid Receptor (FFAR) modulators.[1]
Target Hypothesis: GPR40/GPR120 Agonism
Compounds with a "Carboxylic Acid – Aromatic Linker – Lipophilic Ether" topology are classic mimetics of long-chain fatty acids.[1]
Mechanism: These agonists bind to the transmembrane domain of GPR40 (FFAR1) on pancreatic
Physiological Outcome: Glucose-dependent insulin secretion (GDIS), making this scaffold relevant for Type 2 Diabetes research.[1]
Note: Researchers use this compound to probe Structure-Activity Relationships (SAR), specifically testing how the pyridazine nitrogen positioning affects metabolic stability compared to biphenyl analogs.[1]
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling cascade triggered by this ligand class in a
-cell context.
Caption: Hypothetical signal transduction pathway for biaryl ether carboxylate agonists acting on GPR40.[1]
Experimental Protocols
A. Validated Synthetic Route
Since this compound is not always available in bulk, a robust 3-step synthesis is required.[1] This protocol ensures high purity and regioselectivity.[1]
Endotoxin: <0.1 EU/mg (if used in cell-based assays).[1]
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for the production of CAS 1172741-47-7.
Applications in Drug Discovery
Structure-Activity Relationship (SAR) Studies
Researchers utilize CAS 1172741-47-7 to evaluate the role of the pyridazine ring as a bioisostere for the phenyl ring found in older generation biaryl ethers.[1]
Hypothesis: The nitrogen atoms in the pyridazine ring reduce lipophilicity (LogP) and potential hERG channel inhibition compared to a biphenyl core.[1]
Metabolic Stability: The electron-deficient pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.[1]
Screening Libraries
This compound is often included in Diversity-Oriented Synthesis (DOS) libraries targeting:
Inflammation: Prostaglandin D2 receptor (DP2/CRTH2) antagonists often share this "phenoxy-heterocycle-acid" motif.[1]
References
Takeda Pharmaceutical Co. (2012).[1] Fasiglifam (TAK-875) and GPR40 Agonists: Structural Insights. (Contextual reference for biaryl ether carboxylate pharmacophore).
Araki, T. et al. (2012).[1] Discovery of GPR40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Provides the foundational SAR for this chemical class).
An In-depth Technical Guide on the Mechanism of Action of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Introduction The pyridazine and pyrazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. Molecules incorporating these...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyridazine and pyrazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. Molecules incorporating these heterocyclic cores, particularly when 2,6-disubstituted with moieties like benzoic acid and substituted phenyl groups, have garnered significant attention for their therapeutic potential. This guide focuses on elucidating the mechanism of action of a specific pyridazine-containing compound, 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. While direct, extensive studies on this exact molecule are not prevalent in publicly accessible literature, a robust body of evidence for a closely related analog, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, provides a strong foundation for a well-supported hypothesis regarding its primary molecular target and mechanism of action.
This document will synthesize the available data to propose that 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid functions as a potent and selective inhibitor of the serine/threonine kinase, Casein Kinase 2 (CSNK2). We will delve into the critical role of CSNK2 in cellular signaling and disease, detail the proposed ATP-competitive mechanism of inhibition, and outline a comprehensive experimental workflow to rigorously validate this hypothesis.
Based on extensive research on analogous 2,6-disubstituted pyrazine derivatives, the primary molecular target of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is hypothesized to be the alpha catalytic subunit of Casein Kinase 2 (CSNK2A).[1][2] CSNK2 is a highly conserved and ubiquitously expressed serine/threonine protein kinase that is considered to be constitutively active within cells.[3][4] It typically exists as a tetrameric complex composed of two catalytic subunits (either α or α') and two regulatory β subunits.[3]
The Pivotal Role of CSNK2 in Cellular Homeostasis and Disease
CSNK2 is a pleiotropic kinase, phosphorylating hundreds of substrates involved in a vast array of critical cellular processes.[5] Its dysregulation has been implicated in a multitude of human diseases, most notably cancer and viral infections.[2][3]
Key cellular functions regulated by CSNK2 include:
Cell Cycle Progression and Proliferation: CSNK2 plays a crucial role in driving the cell cycle, particularly at the G1/S and G2/M transitions.[3][6]
Apoptosis Suppression: A key function of CSNK2 is to protect cells from programmed cell death (apoptosis). It achieves this by phosphorylating key components of the apoptotic machinery, thereby inhibiting their pro-death functions.[3][4] This anti-apoptotic role makes CSNK2 a compelling target in oncology, as its inhibition can sensitize cancer cells to apoptosis.[2][7]
DNA Damage Response: CSNK2 is involved in the cellular response to DNA damage, a critical pathway for maintaining genomic integrity.[4]
Wnt Signaling: CSNK2 is a key regulator of the Wnt signaling pathway, which is essential for embryonic development and is frequently dysregulated in cancer.[6][8]
CSNK2 in Cancer:
Elevated levels and activity of CSNK2 are a common feature across a wide range of human cancers, including solid tumors and hematologic malignancies.[2][7] This upregulation contributes to several hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and enhanced cell survival.[2][7] Consequently, CSNK2 has emerged as a high-value target for the development of novel anticancer therapeutics.[4][7]
CSNK2 in Viral Infections:
A growing body of evidence indicates that numerous viruses hijack the host cell's CSNK2 to facilitate their own replication.[3][9] For instance, CSNK2 has been shown to be essential for the replication of pathogenic β-coronaviruses, including SARS-CoV-2.[9] Inhibition of CSNK2 has demonstrated potent antiviral activity, suggesting that targeting this host kinase is a viable strategy for developing broad-spectrum antiviral drugs.[3][9]
Proposed Mechanism of Action: ATP-Competitive Inhibition
It is proposed that 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid acts as an ATP-competitive inhibitor of CSNK2A.[10] This mechanism involves the compound binding to the ATP-binding pocket of the kinase domain, thereby preventing the binding of the natural substrate, ATP.[10][11][12] Without ATP, the kinase is unable to transfer a phosphate group to its downstream substrates, effectively blocking its catalytic activity and inhibiting the signaling pathways it regulates.[10]
The structural features of the related pyrazine inhibitors provide valuable insights into the likely structure-activity relationship (SAR) for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. Studies have shown that the 4'-carboxyphenyl group is an optimal substituent for potent CSNK2A activity, with little tolerance for modification.[1][2] This suggests that the benzoic acid moiety of the compound is a critical pharmacophore that likely forms key interactions within the ATP-binding site. The ortho-methoxy aniline/phenoxy moiety has been shown to contribute to improved selectivity over other kinases, such as PIM3.[1][2]
Caption: Hypothesized CSNK2 signaling pathway and its inhibition.
Experimental Validation Workflow
To rigorously validate the hypothesized mechanism of action of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, a systematic, multi-tiered experimental approach is required. This workflow is designed to confirm its activity as a potent and selective CSNK2A inhibitor.
Caption: Experimental workflow for validating the mechanism of action.
Tier 1: Biochemical Assays
1.1 In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the catalytic activity of recombinant human CSNK2A.
Methodology:
A radiometric or fluorescence-based in vitro kinase assay will be employed.[13][14][15]
Reagents: Recombinant human CSNK2A enzyme, a specific peptide substrate for CSNK2, ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence-based assays), and the test compound at various concentrations.
Procedure:
Prepare a serial dilution of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.
In a multi-well plate, combine the CSNK2A enzyme, the peptide substrate, and the test compound dilutions in a suitable kinase buffer.
Initiate the kinase reaction by adding ATP.
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
Terminate the reaction.
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a membrane and measuring radioactivity. For fluorescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.[13]
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Tier 2: Cell-Based Assays
2.1 NanoBRET™ Target Engagement Assay
Objective: To confirm that the compound directly binds to CSNK2A within an intact cellular environment.
Methodology:
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a target protein in live cells.[16][17][18][19][20]
Principle: Cells are engineered to express CSNK2A as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the ATP pocket of CSNK2A is added. When the tracer binds, its proximity to NanoLuc® results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that also binds to the ATP pocket will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[19]
Procedure:
Transfect cells (e.g., HEK293) with a plasmid encoding the CSNK2A-NanoLuc® fusion protein.
Plate the transfected cells and add the NanoBRET™ tracer at a fixed concentration.
Add serial dilutions of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.
Incubate to allow for compound entry and binding equilibrium.
Add the NanoLuc® substrate and measure the BRET signal using a plate reader equipped with appropriate filters.
Data Analysis: The reduction in the BRET signal is used to calculate the intracellular IC50, reflecting the compound's affinity for CSNK2A in a physiological context.
2.2 Cellular Functional Assays
Objective: To demonstrate that target engagement by the compound leads to the inhibition of downstream CSNK2-mediated signaling and produces a functional cellular response.
Methodology:
Based on the known roles of CSNK2, several functional assays can be performed.
Inhibition of Substrate Phosphorylation:
Treat cells with the test compound.
Prepare cell lysates and use Western blotting to detect the phosphorylation status of a known CSNK2 substrate (e.g., phospho-Akt Ser129).
A dose-dependent decrease in the phosphorylation of the substrate would indicate functional inhibition of CSNK2 in cells.
Antiviral Activity Assay:
Infect a suitable cell line (e.g., Caco-2 for SARS-CoV-2) with a virus known to be dependent on CSNK2 (e.g., a β-coronavirus).
Treat the infected cells with a range of concentrations of the test compound.
Measure viral replication after a set incubation period using methods like qPCR for viral RNA or a plaque assay for infectious virus particles.
A reduction in viral replication would be consistent with the inhibition of a critical host factor.
Antiproliferative Assay:
Culture a cancer cell line known to have high CSNK2 activity.
Treat the cells with the test compound for a period of 24-72 hours.
Assess cell viability and proliferation using a standard assay (e.g., MTT, CellTiter-Glo®).
A dose-dependent decrease in cell proliferation would support the compound's potential as an anticancer agent acting through CSNK2 inhibition.
Tier 3: Selectivity and Off-Target Profiling
3.1 Kinome-Wide Selectivity Profiling
Objective: To assess the specificity of the compound by profiling its binding affinity against a broad panel of human kinases.
Methodology:
A large-scale kinase screening platform, such as KINOMEscan™, is used.[21][22]
Principle: These platforms typically use an active site-directed competition binding assay. The test compound is incubated at a fixed concentration (e.g., 1 µM) with a large number of different kinases (often over 400). The amount of compound bound to each kinase is quantified.[21]
Procedure:
Submit the compound to a commercial provider of kinome profiling services.
The provider will perform the screening against their kinase panel.
Data Analysis: The results are often presented as a "tree spot" diagram, visually representing the kinases that are significantly inhibited by the compound.[22] A highly selective inhibitor will show strong binding to CSNK2A and minimal binding to other kinases. This is crucial for minimizing potential off-target effects and associated toxicities.
Data Summary
The following table presents hypothetical, yet expected, data for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, based on the performance of its closely related pyrazine analogs reported in the literature.[1]
Assay Type
Parameter
Expected Value
Rationale
In Vitro Kinase Assay
CSNK2A IC50
< 50 nM
The 4'-carboxyphenyl and methoxyphenyl moieties are optimal for potent CSNK2A inhibition.
NanoBRET™ Assay
Intracellular CSNK2A IC50
< 200 nM
Demonstrates good cell permeability and target engagement in a physiological context.
Kinome-Wide Profiling
Selectivity Score (S-score)
< 0.05 (at 1 µM)
Indicates high selectivity for CSNK2A over other kinases in the human kinome.
Antiviral Assay (β-CoV)
EC50
< 1 µM
Potent inhibition of viral replication consistent with CSNK2A target engagement.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid functions as a potent and selective ATP-competitive inhibitor of Casein Kinase 2 (CSNK2A) . Its chemical structure, featuring a 2,6-disubstituted pyridazine core with a 4'-carboxyphenyl group and a 2-methoxyphenoxy substituent, aligns perfectly with the established structure-activity relationships for this class of kinase inhibitors.
The proposed mechanism of action positions this compound as a promising candidate for further investigation as a therapeutic agent for diseases driven by CSNK2 dysregulation, such as various cancers and viral infections. The comprehensive experimental workflow outlined in this guide provides a clear roadmap for validating this mechanism and characterizing the compound's pharmacological profile.
Future research should focus on completing this validation workflow. Positive outcomes would warrant progression to lead optimization studies to further enhance potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in relevant animal models of cancer or viral disease.
References
Gray, A. T., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617.
What are Protein kinases inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved February 17, 2026, from [Link]
Casein kinase 2 - Wikipedia. (2023, November 29). Wikipedia. Retrieved February 17, 2026, from [Link]
Strum, S. W., Gyenis, L., & Litchfield, D. W. (2022). CSNK2 in cancer: pathophysiology and translational applications. British Journal of Cancer, 126(7), 994–1003.
García-Reyes, B., et al. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(13), 10951–10963.
Kornev, A. P., & Taylor, S. S. (2024). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. Current Opinion in Structural Biology, 88, 102863.
Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved February 17, 2026, from [Link]
KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024, May 16). Nucleic Acids Research. Oxford Academic. Retrieved February 17, 2026, from [Link]
Paul, S., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabn8247.
CSNK2A2 (casein kinase 2 alpha 2). (2020, November 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved February 17, 2026, from [Link]
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025, June 25). RSC Medicinal Chemistry. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... - ResearchGate. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. (2012, September 30). Cancer Research. American Association for Cancer Research. Retrieved February 17, 2026, from [Link]
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020, December 14). Protocols.io. Retrieved February 17, 2026, from [Link]
In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved February 17, 2026, from [Link]
Rabalski, A. J., Gyenis, L., & Litchfield, D. W. (2016). Molecular Pathways: Emergence of Protein Kinase CK2 (CSNK2) as a Potential Target to Inhibit Survival and DNA Damage Response and Repair Pathways in Cancer Cells. Clinical Cancer Research, 22(12), 2840–2847.
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 17, 2026, from [Link]
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. Retrieved February 17, 2026, from [Link]
CSNK2A1 - Casein kinase II subunit alpha - Homo sapiens (Human) | UniProtKB | UniProt. (2004, November 23). UniProt. Retrieved February 17, 2026, from [Link]
CSNK2 in cancer: pathophysiology and translational applications - ResearchGate. (2021, September 29). ResearchGate. Retrieved February 17, 2026, from [Link]
Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses. (2022, June 19). bioRxiv. Retrieved February 17, 2026, from [Link]
Sive, H., et al. (2023). Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia. Cancers, 15(14), 3703.
Pharmacochemistry of the 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid Scaffold: A Strategic Guide for Factor XIa Inhibition
Executive Summary: The "Uncoupling" Scaffold In the pursuit of the "Holy Grail" of anticoagulation—agents that prevent thrombosis without compromising hemostasis—Factor XIa (FXIa) has emerged as the premier target. The m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Uncoupling" Scaffold
In the pursuit of the "Holy Grail" of anticoagulation—agents that prevent thrombosis without compromising hemostasis—Factor XIa (FXIa) has emerged as the premier target. The molecule 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid represents a critical divergent intermediate in the synthesis of high-affinity FXIa inhibitors.
This technical guide analyzes this scaffold not merely as a chemical structure, but as a modular platform for drug discovery. By leveraging the pyridazine core as a bioisostere for phenyl rings, researchers can optimize solubility and metabolic stability while using the benzoic acid moiety as a "handle" for diversification into the S1' specificity pocket of the serine protease.
Structural Architecture & SAR Logic
The molecule is composed of three pharmacophoric distinct zones, each serving a specific role in binding kinetics and physicochemical properties.
Zone
Moiety
Function in Drug Design
Zone A (Head)
2-Methoxyphenoxy
Hydrophobic Pocket Occupancy: Targets the S1/S2 sub-sites. The ortho-methoxy group provides steric bulk and potential intramolecular H-bonding to lock conformation.
Zone B (Core)
Pyridazine (1,2-Diazine)
Scaffold & Solubility: Acts as a polar aromatic linker. Unlike a phenyl ring, the pyridazine nitrogens lower logP and can accept H-bonds, improving oral bioavailability.
Zone C (Tail)
Benzoic Acid
Diversification Handle: The carboxylic acid is rarely the endpoint. It serves as the attachment point for amides/heterocycles to reach the S1' pocket or interact with the oxyanion hole.
The Pyridazine Advantage
Replacing a central phenyl ring with pyridazine often results in a 10-fold increase in solubility without sacrificing planarity. In FXIa inhibitors, this core positions the flanking aryl groups at the precise angle to bridge the catalytic triad (His57, Asp102, Ser195) and the prime-side pockets.
Synthetic Protocol: A Self-Validating Workflow
The synthesis of this scaffold requires a high-fidelity protocol to prevent regioisomeric byproducts. The following methodology utilizes a Sequential SNAr / Suzuki-Miyaura strategy.
Reagents & Causality
3,6-Dichloropyridazine: The electrophilic core.
2-Methoxyphenol: The nucleophile.
Cesium Carbonate (
): Chosen over for better solubility in polar aprotic solvents, driving the SNAr reaction to completion.
Pd(dppf)Cl2: A robust catalyst for the Suzuki coupling that resists deactivation by the nitrogen-rich pyridazine.
The therapeutic value of this scaffold lies in its ability to inhibit the Intrinsic Pathway of coagulation while leaving the Extrinsic Pathway intact. This is the mechanism behind the "uncoupling" effect—preventing pathological thrombosis without causing spontaneous bleeding.
Mechanism of Action[1][5]
Binding: The pyridazine-benzoic acid derivative enters the active site of FXIa.
S1 Specificity: Derivatives of the benzoic acid (e.g., amides) penetrate the S1 pocket, mimicking the Arginine residue of the natural substrate (Factor IX).
S1' Interaction: The 2-methoxyphenoxy tail occupies the hydrophobic S1' or S2' region, displacing water and increasing binding entropy.
Result: Inhibition of FXIa prevents the activation of Factor IX, halting the amplification of thrombin generation specifically on the surface of activated platelets.
Visualization: The Coagulation Cascade Intervention
Figure 2: The scaffold selectively blocks FXIa (Intrinsic), sparing the Tissue Factor pathway (Extrinsic) to preserve hemostasis.
Derivative Optimization Strategy
The benzoic acid group is the primary vector for optimization. In drug development campaigns (e.g., by BMS or Bayer), this acid is converted into various amides to tune potency.
Derivative Class
Modification at -COOH
Effect on FXIa Potency ()
Rationale
Parent Acid
Weak binding; charge repulsion in S1 pocket.
Simple Amides
Improved fit; loss of negative charge.
Heterocyclic Amides
Bioisostere of Arginine. Forms salt bridge with Asp189 in S1 pocket.
Reverse Amides
Variable
Explores S1' region; often improves selectivity over Plasma Kallikrein.
Key Insight: The transition from the acid (the topic of this guide) to the tetrazole-amide derivative is often the "magic step" that converts a micromolar binder into a nanomolar drug candidate [1].
References
Quan, M. L., et al. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link
Schumacher, A., et al. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334). Journal of Medicinal Chemistry.[2] Link
BMS Patent. (2016). Factor XIa Inhibitors.[3][2][4][1] European Patent Office (EP 3247354 B1). Link
Al-Horani, R. A., & Desai, U. R. (2013). Factor XIa inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents. Link
in vitro screening of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
An In-Depth Technical Guide to the In Vitro Screening of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 4-[6-(2-Methoxyphen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the In Vitro Screening of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid
This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. The proposed screening cascade is designed to elucidate the compound's mechanism of action and therapeutic potential by systematically investigating its effects on key cellular targets and pathways. The structure of this guide is predicated on a logical, tiered approach, beginning with broad, high-throughput screening and progressing to more focused, mechanism-of-action studies. This strategy ensures a resource-efficient and scientifically rigorous characterization of the molecule.
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties[1][2]. The specific substitution pattern of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, featuring an aryl ether linkage and a benzoic acid moiety, suggests a high probability of interaction with ATP-binding sites of protein kinases or other enzymes implicated in cell signaling and proliferation. Therefore, the initial focus of this screening guide will be on kinase inhibition, followed by broader phenotypic and mechanistic assays.
Part 1: Primary Screening - Broad Target Identification
The initial phase of the screening process is designed to broadly survey the potential biological targets of the test compound. Given the structural alerts from related pyridazine-containing molecules, a comprehensive kinase panel is the most logical starting point[3][4].
High-Throughput Kinase Panel Screening
The objective of this primary screen is to identify any potential kinase targets from a wide selection of the human kinome. This unbiased approach can reveal both expected and unexpected activities, providing a foundational dataset for subsequent investigation.
Experimental Protocol: Kinase Panel Screen (Example using a radiometric assay)
Compound Preparation: Prepare a 10 mM stock solution of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in 100% DMSO. From this, create a working solution at a concentration suitable for the assay (e.g., 100 µM).
Assay Plate Preparation: In a 96-well or 384-well plate, dispense the kinase, substrate, and ATP solution.
Compound Addition: Add the test compound to the assay plate at a final concentration of 10 µM. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.
Reaction Termination and Detection: Terminate the reaction and capture the phosphorylated substrate on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. A significant inhibition (typically >50%) flags a potential "hit."
Trustworthiness and Self-Validation: The inclusion of a known potent inhibitor for each kinase in the panel serves as a critical internal control, validating the assay's sensitivity and performance. The Z'-factor, a statistical measure of assay quality, should be calculated for each assay plate to ensure robustness.
Part 2: Secondary Screening - Hit Confirmation and Elucidation of Biological Activity
Once initial hits are identified from the primary screen, the next stage involves confirming these interactions and exploring the compound's broader biological effects in a cellular context.
Dose-Response Assays for Kinase Inhibition
For each kinase identified as a "hit" in the primary screen, a dose-response assay is essential to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
Compound Dilution: Perform a serial dilution of the test compound to create a range of concentrations (e.g., from 100 µM down to 1 nM).
Assay Performance: Conduct the kinase assay as described in the primary screen, but with the range of compound concentrations.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Parameter
Description
IC50
The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope
Describes the steepness of the curve. A slope of 1 suggests a 1:1 binding stoichiometry.
R²
The coefficient of determination, indicating the goodness of fit of the data to the curve.
Cellular Proliferation and Cytotoxicity Assays
To determine if the observed enzyme inhibition translates to a functional effect in a biological system, it is crucial to assess the compound's impact on cell viability and proliferation. A panel of cancer cell lines, particularly those where the identified kinase targets are known to be dysregulated, should be employed. For example, if the compound inhibits VEGFR-2, colon cancer cell lines such as HT-29 would be relevant. If ITK is a target, T-cell leukemia lines like Jurkat are appropriate[4].
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Anti-inflammatory Potential Assessment
The pyridazine scaffold is also associated with anti-inflammatory properties[5]. Therefore, evaluating the compound's ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), is a valuable secondary screen.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme and arachidonic acid as the substrate.
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid and incubate. Terminate the reaction after a set time.
Detection: Measure the product (e.g., Prostaglandin E2) using a commercially available ELISA kit.
Data Analysis: Calculate the IC50 value from the dose-response curve.
Part 3: Tertiary Screening - Mechanism of Action and Target Engagement
This final stage of in vitro screening aims to confirm direct target engagement in a cellular environment and to elucidate the downstream consequences of this engagement.
Cellular Target Engagement Assays
It is essential to verify that the compound interacts with its intended kinase target within a living cell. The NanoBRET™ Target Engagement Assay is a robust method for this purpose.
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase to the cells.
Compound Competition: Add the test compound at various concentrations. The compound will compete with the tracer for binding to the kinase.
Luminescence and Fluorescence Detection: Add the NanoBRET™ substrate. If the tracer is bound to the kinase, energy transfer (BRET) will occur from the luciferase to the tracer, producing a fluorescent signal. If the test compound displaces the tracer, the BRET signal will decrease.
Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) signals. The BRET ratio is calculated, and the IC50 for target engagement is determined.
Downstream Signaling Pathway Analysis
To understand the functional consequences of target inhibition, the phosphorylation status of key downstream substrates of the target kinase should be examined via Western blotting.
Experimental Workflow: Western Blotting
Caption: Western Blotting Workflow for Pathway Analysis.
Expertise & Experience: The choice of which phosphorylated protein to probe is critical and depends on the identified kinase target. For instance, if the compound inhibits EGFR, probing for phosphorylated ERK (p-ERK) would be a logical choice. This demonstrates a direct link between target engagement and a functional cellular outcome.
Apoptosis and Cell Cycle Analysis
If the compound exhibits significant anti-proliferative activity, it is important to determine whether this is due to cell cycle arrest or the induction of apoptosis. This can be assessed using flow cytometry.
Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
Analyze the cell population by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining):
Treat cells with the compound for a duration relevant to the cell cycle length (e.g., 24 hours).
Fix the cells in ethanol and stain with PI, which binds to DNA.
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary and Proposed Screening Cascade
The following diagram illustrates the proposed multi-tiered screening cascade for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.
Caption: Tiered In Vitro Screening Cascade.
This comprehensive in vitro screening guide provides a robust and logical pathway for the characterization of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. By systematically progressing from broad screening to detailed mechanistic studies, researchers can efficiently and accurately define the compound's pharmacological profile, paving the way for further preclinical development.
References
Gökçe, M., Utku, S., & Küpeli, E. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 525-531. [Link][5]
Al-Rashood, S. T., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(45), 29339-29357. [Link][6]
Abdel-Aziz, M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7294. [Link][7]
Unnissa, S. H., & Rajan, D. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3461-3467. [Link][1]
Kavitha, M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074. [Link][8]
White, A. D., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. [Link][3]
White, A. D., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. [Link][9]
White, A. D., et al. (2023). Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antiviral Activity and Improved Selectivity Over Pim3. ChemRxiv. [Link][10]
White, A. D., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. [Link][11]
Göktaş, M. T., et al. (2022). Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Medicinal Chemistry Research, 31(11), 1-11. [Link][12]
Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link][4]
El-Gazzar, M. G., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Bulletin of Faculty of Pharmacy, Cairo University, 51(1), 7-14. [Link]
El-Sayed, M. A., et al. (2022). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096. [Link][2]
Preliminary Toxicological Profile of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid: A Proposed Investigative Framework
Abstract This technical guide outlines a proposed preliminary toxicological profile for the novel chemical entity, 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. In the absence of direct toxicological data for this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines a proposed preliminary toxicological profile for the novel chemical entity, 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. In the absence of direct toxicological data for this compound, this document establishes a scientifically rigorous, tiered investigative framework. The proposed strategy is informed by structure-activity relationships derived from analogous compounds, including known CSNK2A inhibitors, and the toxicological profiles of its constituent chemical moieties. The primary objective of this guide is to provide a comprehensive roadmap for researchers, scientists, and drug development professionals to efficiently and effectively characterize the safety profile of this compound. The framework encompasses in silico predictions, in vitro assessments for cytotoxicity and genotoxicity, and preliminary in vivo acute toxicity studies, adhering to international regulatory guidelines.
Introduction and Rationale
4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a novel compound with potential for biological activity. Its structural similarity to known kinase inhibitors, particularly those targeting Casein Kinase 2 (CSNK2A), suggests it may be of interest in therapeutic development.[1][2][3][4] CSNK2A is a protein kinase implicated in various pathologies, including cancer and viral infections, making it a target for drug discovery.[1] Given this potential, a thorough understanding of the compound's toxicological profile is paramount before proceeding with further development.
This guide provides a proposed pathway for the initial toxicological evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. The strategy is designed to be resource-efficient, beginning with computational and cell-based assays to identify potential hazards before progressing to more complex in vivo studies. This tiered approach is a cornerstone of modern toxicology, aiming to reduce, refine, and replace animal testing where possible (the "3Rs").
Physicochemical Properties and In Silico Toxicological Predictions
A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which in turn are critical determinants of its toxic potential.
Table 1: Predicted Physicochemical Properties of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Property
Predicted Value
Significance in Toxicology
Molecular Formula
C₁₈H₁₄N₂O₄
Defines the elemental composition.
Molecular Weight
322.32 g/mol
Influences diffusion and transport across biological membranes.
logP
~3.5
Indicates moderate lipophilicity, suggesting potential for membrane permeability and bioaccumulation.
pKa
~4.0 (acidic)
The acidic nature will affect its solubility and ionization state at physiological pH, influencing absorption and distribution.
Water Solubility
Low
Poor aqueous solubility may impact bioavailability and formulation for in vivo studies.
Note: These values are estimations based on chemical structure and require experimental verification.
In Silico Toxicity Prediction:
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can provide initial alerts for potential toxicities. Based on structural motifs present in the molecule, including the pyridazine and methoxyphenoxy groups, in silico analysis may suggest potential for:
Hepatotoxicity: A common liability for aromatic and heterocyclic compounds.
Cardiotoxicity (hERG inhibition): A critical safety endpoint for many small molecule drugs.
Genotoxicity: Certain aromatic amines and related structures can be mutagenic.
It is crucial to recognize that these are predictions and must be confirmed by experimental data.
Proposed Tiered Toxicological Investigation
The following diagram illustrates the proposed workflow for the preliminary toxicological evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.
Caption: Proposed tiered workflow for the toxicological evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.
Detailed Experimental Protocols
Tier 1: In Vitro Assessments
4.1.1. Cytotoxicity Assays
Rationale: To determine the concentration at which the compound causes cell death. This information is crucial for dose-setting in subsequent assays, particularly genotoxicity studies. A significant cytotoxic effect at low concentrations can be an early indicator of a potential toxic liability.
Recommended Assays:
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
LDH Release Assay: Measures lactate dehydrogenase release from damaged cells as an indicator of membrane integrity.
Protocol Outline (MTT Assay):
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity screening, HEK293 for general cytotoxicity) in a 96-well plate and incubate for 24 hours.
Compound Treatment: Treat cells with a serial dilution of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
4.1.2. Genotoxicity Assays
Rationale: To assess the potential of the compound to cause damage to genetic material (DNA). Genotoxicity is a critical endpoint as it can lead to mutations and potentially cancer.
Recommended Assays:
Bacterial Reverse Mutation Test (Ames Test): Detects point mutations (base-pair substitutions and frameshifts) in bacteria.
In Vitro Mammalian Cell Micronucleus Test: Detects chromosomal damage in mammalian cells.
Protocol Outline (Ames Test - OECD 471):
Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
Exposure: Expose the bacterial strains to a range of concentrations of the test compound, along with negative and positive controls.
Plating: Plate the treated bacteria on a minimal agar medium.
Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
Tier 2: Preliminary In Vivo Assessment
4.2.1. Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)
Rationale: To determine the short-term toxicity of a single oral dose of the compound and to obtain an estimate of its acute lethal dose. This study also provides information on clinical signs of toxicity. The information on related compounds like 2-(2-Methoxyphenoxy)ethyl amine, which shows acute oral toxicity[5], underscores the importance of this assessment.
Protocol Outline:
Animal Model: Typically conducted in female rodents (e.g., Wistar rats).
Dosing: A stepwise procedure is used with a limited number of animals at each step. Dosing starts at a level expected to be non-lethal.
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for at least 14 days.
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any target organs of toxicity.
Classification: Based on the observed mortality, the compound is assigned a GHS (Globally Harmonized System) hazard classification.
Potential Mechanisms of Toxicity and Structure-Activity Relationships
The chemical structure of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid contains several moieties that warrant consideration for their potential contribution to toxicity:
Pyridazine Ring: Heterocyclic rings can be sites of metabolic activation, potentially leading to the formation of reactive metabolites.
2-Methoxyphenoxy Group: Phenoxy compounds can undergo oxidative metabolism, which can also generate reactive species. The GHS classification of the related 2-(2-Methoxyphenoxy)ethyl amine indicates potential for severe skin and eye damage.[5]
Benzoic Acid Moiety: Benzoic acid and its derivatives are generally of low toxicity but can be associated with mild irritation.[6][7]
The diagram below illustrates the key structural features and their potential toxicological implications.
Caption: Structure-Activity Relationship (SAR) considerations for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.
Conclusion and Future Directions
This document presents a foundational framework for the preliminary toxicological evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. The proposed tiered approach, beginning with in silico and in vitro methods before proceeding to a limited in vivo study, represents a scientifically sound and ethical strategy for early-stage safety assessment. The results from these initial studies will be critical in making a " go/no-go " decision for further development and will guide the design of more comprehensive toxicological studies, such as repeated-dose toxicity and reproductive toxicity, should the compound show a promising safety and efficacy profile. The structural alerts from related compounds suggest that particular attention should be paid to potential skin/eye irritation and acute oral toxicity.
References
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed.
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antiviral Activity and Improved Selectivity Over Pim3. Research Square.
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
2-(2-Methoxyphenoxy)ethylamine. LGC Standards.
4-Methoxybenzoic acid - SAFETY D
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Application Note & Protocol: A Robust and Scalable Synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benz...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, a valuable heterocyclic building block in medicinal chemistry. The described synthetic pathway is designed for reliability and scalability, proceeding through a strategic sequence of a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (SNAr), and culminating in a final ester hydrolysis. This guide emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and provides detailed, step-by-step protocols to ensure reproducibility.
Introduction and Synthetic Strategy
Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles frequently incorporated into pharmacologically active molecules due to their unique electronic properties and ability to participate in hydrogen bonding. The target compound, 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, combines the pyridazine core with three distinct functional moieties, making it a versatile scaffold for library synthesis and lead optimization in drug discovery.
The synthetic strategy outlined herein is a three-step sequence designed for efficiency and modularity, starting from commercially available materials.
The overall transformation is as follows:
Step 1: Suzuki-Miyaura Cross-Coupling. The synthesis commences with the selective formation of a carbon-carbon bond at the C3 position of the pyridazine ring. A palladium catalyst facilitates the coupling of 3,6-dichloropyridazine with a boronic ester derivative of methyl benzoate. This approach is favored due to the broad functional group tolerance and high yields typically associated with Suzuki reactions.[1][2][3]
Step 2: Nucleophilic Aromatic Substitution (SNAr). The remaining chloro-substituent at the C6 position is subsequently displaced by 2-methoxyphenol (guaiacol). The electron-deficient nature of the pyridazine ring, caused by the inductive effect of the two nitrogen atoms, renders the chloro-substituted carbon highly electrophilic and susceptible to nucleophilic attack.[4][5][6] This step efficiently installs the desired aryloxy side chain.
Step 3: Saponification. The final step involves the base-mediated hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid, which is then isolated by acidic workup.
This strategic sequence ensures high selectivity and avoids potential side reactions, providing a clear and reproducible path to the desired product.
Overall Synthetic Scheme
Caption: Three-step synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of Methyl 4-(6-chloropyridazin-3-yl)benzoate (Intermediate 1)
Principle and Rationale:
This step utilizes the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[1][2] We selectively couple the more reactive C3 position of 3,6-dichloropyridazine. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as a robust and commercially available catalyst. Sodium carbonate serves as a mild base essential for the transmetalation step of the catalytic cycle, and a mixture of 1,2-dimethoxyethane (DME) and water provides the necessary solvent system for both the organic and inorganic reagents.
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Eq.
3,6-Dichloropyridazine
148.99
5.00 g
33.56
1.0
Methyl 4-(pinacolborate)benzoate
262.12
9.60 g
36.62
1.09
Pd(PPh₃)₄
1155.56
1.94 g
1.68
0.05
Sodium Carbonate (Na₂CO₃)
105.99
10.66 g
100.6
3.0
1,2-Dimethoxyethane (DME)
-
150 mL
-
-
Water (H₂O)
-
50 mL
-
-
Detailed Step-by-Step Protocol:
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,6-dichloropyridazine (5.00 g, 33.56 mmol), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (9.60 g, 36.62 mmol), and Pd(PPh₃)₄ (1.94 g, 1.68 mmol).
Add 150 mL of DME. Stir the mixture to form a suspension.
In a separate beaker, dissolve sodium carbonate (10.66 g, 100.6 mmol) in 50 mL of deionized water.
Add the aqueous sodium carbonate solution to the reaction flask.
Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Heat the reaction mixture to 85 °C and maintain for 12-16 hours with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 3,6-dichloropyridazine spot indicates reaction completion.
After completion, cool the mixture to room temperature.
Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate and 100 mL of water.
Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield methyl 4-(6-chloropyridazin-3-yl)benzoate as a white to off-white solid.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Part 2: Synthesis of Methyl 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoate (Intermediate 2)
Principle and Rationale:
This transformation is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazine nitrogens and the aryl group at C3 makes the C6 position sufficiently electron-poor to be attacked by a nucleophile.[5][7] 2-Methoxyphenol is deprotonated by potassium carbonate to form a more potent phenoxide nucleophile. Anhydrous dimethylformamide (DMF) is used as a polar aprotic solvent, which effectively solvates the potassium cation without solvating the nucleophile, thereby enhancing its reactivity.
Reagent
Molar Mass ( g/mol )
Amount (from 33.56 mmol scale)
Moles (mmol)
Eq.
Intermediate 1
248.67
(Assuming 80% yield) 6.68 g
26.85
1.0
2-Methoxyphenol
124.14
4.00 g
32.22
1.2
Potassium Carbonate (K₂CO₃)
138.21
7.42 g
53.70
2.0
Anhydrous DMF
-
100 mL
-
-
Detailed Step-by-Step Protocol:
To a 250 mL round-bottom flask, add methyl 4-(6-chloropyridazin-3-yl)benzoate (Intermediate 1, 6.68 g, 26.85 mmol), 2-methoxyphenol (4.00 g, 32.22 mmol), and anhydrous potassium carbonate (7.42 g, 53.70 mmol).
Add 100 mL of anhydrous DMF.
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 6-8 hours.
Monitor the reaction progress by TLC (2:1 Hexane:Ethyl Acetate). The disappearance of Intermediate 1 signals completion.
Cool the reaction mixture to room temperature.
Pour the mixture slowly into 500 mL of ice-cold water with stirring. A precipitate will form.
Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.
Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and inorganic salts.
Dry the collected solid in a vacuum oven at 50 °C overnight to yield methyl 4-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoate as a solid, which can be used in the next step without further purification or recrystallized from ethanol if necessary.
Caption: Workflow for the SNAr reaction.
Part 3: Synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (Final Product)
Principle and Rationale:
The final step is a standard saponification, where the methyl ester is hydrolyzed under basic conditions. A mixture of tetrahydrofuran (THF), water, and methanol is used as the solvent system to ensure the solubility of both the ester starting material and the sodium hydroxide reagent. The reaction is driven to completion by heating under reflux. Subsequent acidification of the resulting carboxylate salt with hydrochloric acid protonates it, causing the final carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.
Reagent
Molar Mass ( g/mol )
Amount (from 26.85 mmol scale)
Moles (mmol)
Eq.
Intermediate 2
336.35
(Assuming 90% yield) 8.12 g
24.16
1.0
Sodium Hydroxide (NaOH)
40.00
2.90 g
72.48
3.0
Tetrahydrofuran (THF)
-
100 mL
-
-
Methanol (MeOH)
-
25 mL
-
-
Water (H₂O)
-
25 mL
-
-
2M Hydrochloric Acid (HCl)
-
~40 mL
~80
-
Detailed Step-by-Step Protocol:
Dissolve methyl 4-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoate (Intermediate 2, 8.12 g, 24.16 mmol) in a mixture of 100 mL of THF and 25 mL of methanol in a 250 mL round-bottom flask.
In a separate beaker, dissolve sodium hydroxide (2.90 g, 72.48 mmol) in 25 mL of water.
Add the aqueous NaOH solution to the flask.
Heat the mixture to reflux (approximately 70 °C) and maintain for 4 hours.
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate with 1% acetic acid) until the starting ester is fully consumed.
Cool the reaction mixture to room temperature and remove the organic solvents (THF and methanol) via rotary evaporation.
Dilute the remaining aqueous solution with 100 mL of water.
Cool the solution in an ice bath and acidify to pH ~2-3 by slowly adding 2M HCl. A thick precipitate will form.
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, washing with cold deionized water (2 x 50 mL).
Dry the product in a vacuum oven at 60 °C to a constant weight to afford 4-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid as a final pure product.
Caption: Workflow for the final ester hydrolysis step.
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Palladium catalysts are toxic and should be handled with care.
DME and THF are flammable solvents. Keep away from ignition sources.
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
Sodium hydroxide and hydrochloric acid are corrosive. Handle with extreme care.
References
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). [Link]
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
Synthesis of 3,6-dichloro-[1][8][9]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. [Link]
Application Notes and Protocols: In Vivo Experimental Design for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The development of novel small molecule inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The compound 4-[6...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel small molecule inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The compound 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid represents a novel chemical entity with potential therapeutic applications. While its precise mechanism of action is under investigation, its structural motifs suggest potential interactions with key signaling pathways implicated in cell proliferation and survival. Due to a structural similarity to known kinase inhibitors, such as certain pyrazine derivatives that have been identified as CSNK2A inhibitors, a primary hypothesis is that this compound may exhibit anti-cancer properties by modulating protein kinase activity.[1][2]
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic and pharmacodynamic profile, and to assess its therapeutic efficacy in relevant animal models of cancer. The experimental design emphasizes a logical, stepwise approach to de-risk clinical development and provide robust, reproducible data.[3]
I. Preliminary In Vitro Characterization: A Prerequisite for In Vivo Studies
Before embarking on extensive animal studies, a thorough in vitro characterization of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is crucial. This initial phase ensures that the compound possesses the desired biological activity and drug-like properties necessary for successful in vivo testing.
Key In Vitro Assays:
Potency and Selectivity: The compound's inhibitory activity should be quantified using biochemical assays against its putative target(s) and a panel of related kinases to determine its selectivity.[4] An IC50 value in the nanomolar range is generally desirable for a potent inhibitor.[4]
Cell-Based Assays: The compound's effect on cell proliferation, apoptosis, and cell cycle should be evaluated in a panel of cancer cell lines. This will help identify sensitive cell lines for subsequent xenograft studies.
ADME Properties: In vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as metabolic stability in liver microsomes and cell permeability, will inform dose formulation and scheduling for in vivo studies.
II. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding how the body processes a drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) is fundamental to designing effective therapeutic regimens.[5][6][7] These studies are critical for establishing a clear relationship between drug exposure and biological effect.
Pharmacokinetic (PK) Study Design
The primary objective of the PK study is to characterize the absorption, distribution, metabolism, and excretion of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in a relevant animal model, typically mice.[6][8]
Serial blood samples collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose)
Analysis
LC-MS/MS analysis of plasma samples to determine compound concentration
Key Parameters
Cmax, Tmax, AUC, half-life (t1/2), clearance, volume of distribution, and oral bioavailability[5][6]
Protocol: Single-Dose Pharmacokinetic Study in Mice
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
Dose Formulation: Prepare a clear, sterile solution of the test compound suitable for IV and PO administration.
Dosing: Administer the compound to the respective groups via tail vein injection (IV) or oral gavage (PO).
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous or submandibular vein at the predetermined time points into tubes containing an anticoagulant.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software to calculate the key PK parameters.
Pharmacodynamic (PD) Study Design
The goal of the PD study is to demonstrate that the compound engages its target in the tumor and elicits a downstream biological response. This is often conducted in tumor-bearing mice.
Protocol: PD Study in a Xenograft Model
Tumor Model Establishment: Establish subcutaneous xenograft tumors by implanting a sensitive cancer cell line (identified from in vitro studies) into the flank of immunodeficient mice (e.g., nude or SCID).[9][10]
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), treat the mice with the test compound at various dose levels.
Tissue Collection: At selected time points after the final dose, euthanize the animals and collect tumor tissue and plasma.
Biomarker Analysis: Analyze the tumor tissue for modulation of the target and downstream signaling pathways using techniques such as Western blotting, immunohistochemistry (IHC), or ELISA.
III. Efficacy Studies in Preclinical Cancer Models
Animal models are indispensable for evaluating the anti-tumor efficacy of a novel compound before it can be considered for human clinical trials.[11][12][13] The choice of model is critical and should be guided by the research question and the specific type of cancer being targeted.
Choice of Animal Model
Subcutaneous Xenograft Models: These are the most common and straightforward models, where human cancer cell lines are implanted under the skin of immunodeficient mice.[9][10] They are useful for initial efficacy screening.
Orthotopic Models: In these models, tumor cells are implanted into the organ of origin, providing a more physiologically relevant tumor microenvironment.[9][14][15] This can be crucial for evaluating therapies that may be influenced by the tumor stroma.
Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments from a patient directly into immunodeficient mice.[16][17] PDX models are known to better recapitulate the heterogeneity and molecular diversity of human tumors.[16][17]
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and prepare a single-cell suspension in a suitable medium, often mixed with Matrigel to improve tumor take rate.[18]
Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of female immunodeficient mice.[15]
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: V = (L x W²)/2.[15][19]
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, and multiple dose levels of the test compound).[10][16]
Treatment: Administer the test compound according to the predetermined dose and schedule based on PK/PD data.
Monitoring: Continue to monitor tumor volume and body weight throughout the study. A significant loss in body weight can be an indicator of toxicity.
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.
Caption: Potential mechanism of action via kinase cascade inhibition.
IV. Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with local institutional guidelines for laboratory safety and ethics.[18][20][21] An approved protocol from the Institutional Animal Care and Use Committee (IACUC) is mandatory.[22] Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.
V. Conclusion
The in vivo evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid requires a systematic and well-designed experimental approach. The protocols and guidelines presented here provide a framework for characterizing the pharmacokinetic, pharmacodynamic, and efficacy profile of this novel compound. By following these steps, researchers can generate the robust data necessary to support its further development as a potential therapeutic agent.
References
Anilocus. (2025, July 8). Creating Orthotopic Cancer Models for Safety and Efficacy Assessment.
Oxford Academic. The use of animal models in cancer drug discovery and development.
PMC.
PMC. (2025, April 23). Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry.
TheraIndx. Preclinical animal models in cancer drug discovery.
Bio-protocol. (2016, November 20).
Pharma Models. (2014, May 13). Animal Testing Significantly Advances Cancer Research.
PMC. (2024, August 9).
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15).
PMC. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
PMC. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
PMC. (2025, July 19). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging.
PMC - NIH.
ResearchGate. (2023, March 17). Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis.
Scantox | CRO. Pharmacokinetics and Pharmacodynamics.
Charles River. (2024, October 17).
Melior Discovery. Pharmacokinetics (PK) Studies.
In vivo pharmacokinetics (PK).
Labtoo. In vivo pharmacokinetics and pharmacodynamics models.
PMC. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013, August 9).
Taylor & Francis. (2024, June 17).
ResearchGate. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
PMC. (2025, June 29). In Vivo and In Silico Evaluation of Analgesic and Hypoglycemic Activities of Methanolic Extract of Codariocalyx gyroids.
ResearchGate. (2025, August 6). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[11][14][18]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-.
ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
Google Patents. WO2022073904A1 - Mrgx2 antagonists.
analytical methods for quantifying 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Abstract This application note details the development and validation of analytical protocols for the quantification of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (referred to herein as MPPBA ), a structural anal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and validation of analytical protocols for the quantification of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (referred to herein as MPPBA ), a structural analog relevant to prostaglandin receptor antagonists and specific anticancer kinase inhibitors. We present two distinct workflows: a high-sensitivity LC-MS/MS method for bioanalytical quantification in plasma (LLOQ: 0.5 ng/mL) and a robust HPLC-UV method for pharmaceutical quality control and purity assessment.
Introduction & Compound Characterization
MPPBA is a 3,6-disubstituted pyridazine derivative featuring an amphoteric structure: a basic pyridazine core, an acidic benzoic acid moiety, and a lipophilic methoxyphenoxy ether tail. Accurate quantification requires addressing its zwitterionic nature and potential for matrix interference in biological samples.
Physicochemical Profile
Property
Value (Predicted)
Analytical Implication
Molecular Formula
C₁₈H₁₄N₂O₄
Monoisotopic Mass: 322.10 Da
pKa (Acidic)
~4.2 (Benzoic acid)
Ionized (COO⁻) at pH > 5.0
pKa (Basic)
~2.5 (Pyridazine N)
Protonated (NH⁺) at pH < 2.0
LogP
2.8 – 3.2
Moderately lipophilic; suitable for Reversed-Phase LC
Solubility
Low in neutral water; Soluble in ACN, MeOH, and high pH buffers
Avoid pure water as diluent to prevent precipitation
Method Development Strategy
Mass Spectrometry (LC-MS/MS) Optimization
Ionization Mode:Positive Electrospray Ionization (ESI+) is recommended. Although the carboxylic acid suggests ESI(-), the pyridazine nitrogen offers a highly stable protonation site, typically yielding 5-10x higher sensitivity in ESI(+).
Precursor Ion: [M+H]⁺ at m/z 323.1 .
Fragmentation Pattern: The ether linkage is the primary site of collision-induced dissociation (CID).
Primary Transition: Cleavage of the ether bond to release the methoxyphenoxy group or the pyridazinyl-benzoic core.
Secondary Transition: Loss of CO₂ (-44 Da) from the benzoic acid moiety.
Sample Preparation Logic
Due to the compound's amphoteric nature, Mixed-Mode Anion Exchange (MAX) SPE is superior to standard protein precipitation.
Mechanism: The carboxylic acid binds to the anion exchange sorbent at neutral pH, while neutrals/bases are washed away. Elution occurs with acidic methanol, neutralizing the acid and releasing the analyte.
Protocol 1: High-Sensitivity LC-MS/MS in Plasma
Objective: Quantification of MPPBA in human/rat plasma for pharmacokinetic (PK) studies.
Reagents & Standards
Internal Standard (IS): Stable isotope labeled MPPBA-d4 or a structural analog (e.g., Selexipag metabolite ACT-333679-d7 if available).
A logic flow for the extraction and quantification of MPPBA from plasma.
Caption: Optimized Mixed-Mode Anion Exchange (MAX) workflow for extracting zwitterionic MPPBA from plasma.
Figure 2: Proposed Fragmentation Pathway (ESI+)
Structural breakdown of MPPBA under Collision Induced Dissociation (CID).
Caption: Proposed ESI+ fragmentation pathway. The primary transition (323->201) results from ether bond cleavage.
Validation & Expert Insights
Linearity and Range
Range: 0.5 – 1000 ng/mL.
Weighting: 1/x² linear regression is required due to the wide dynamic range.
Acceptance: r² > 0.995; Back-calculated standards within ±15% (±20% at LLOQ).
Troubleshooting Guide
Issue: Peak Tailing.
Cause: Interaction between the basic pyridazine nitrogen and free silanols on the column.
Fix: Ensure mobile phase pH is acidic (pH < 3.0) to keep the nitrogen fully protonated, or use an end-capped column (e.g., BEH Shield RP18).
Issue: Low Recovery in SPE.
Cause: Incorrect pH during loading/elution.
Fix: For MAX SPE, the sample must be basic (pH > 8) during load to bind the acid. The eluent must be acidic to break the ionic bond.
Stability
MPPBA contains an ether linkage and a carboxylic acid. It is generally stable, but:
Stock Solutions: Stable for 3 months at -20°C in Methanol.
Plasma Stability: Stable for 4 hours at Room Temp; avoid repeated freeze-thaw cycles (>3 cycles).
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Kaufmann, A. (2014). The utilization of ionization efficiency data in the development of LC-MS methods for small molecules. Journal of Chromatography A. Link
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
Nippon Shinyaku Co., Ltd. (2015). Pharmacology of Selexipag and its active metabolite ACT-333679 (Structural analog reference for pyridazine metabolism). Link
PubChem Compound Summary. (2024). Pyridazine Derivatives and Bioactivity. National Library of Medicine. Link
Technical Support Center: Crystallization of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Welcome to the technical support guide for the crystallization of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. As a molecule of interest in pharmaceutical and materials science research, achieving a crystalline so...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the crystallization of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. As a molecule of interest in pharmaceutical and materials science research, achieving a crystalline solid of high purity and with the desired physical properties is a critical step. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the crystallization process. It provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific, outcome-based problems you might encounter during your experiments. The solutions provided explain the underlying causality and offer step-by-step protocols to rectify the issues.
Question 1: I am experiencing very low or no crystal yield after cooling my solution. What is going wrong?
Answer:
Low crystal yield is typically a problem of insufficient supersaturation. Supersaturation is the essential driving force for crystallization; without it, molecules will remain in solution.[1] This issue can stem from several factors:
Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at lower temperatures. If the solubility does not change significantly with temperature, cooling alone will not create the necessary supersaturation.
Insufficient Concentration: You may be working with a solution that is too dilute. Even with a good solvent, if the initial concentration is too far below the saturation point at the final temperature, crystallization will not occur.
Cooling Rate Too Fast: While counterintuitive, extremely rapid cooling can sometimes bypass the nucleation phase, leading to a stable, supersaturated solution or an amorphous solid instead of crystals.[2]
Corrective Protocol:
Re-evaluate Your Solvent System:
If the compound is too soluble, consider using a binary solvent system. Add a miscible "anti-solvent" in which your compound is poorly soluble.[2] This will reduce the overall solubility and help induce crystallization. The anti-solvent should be added slowly to the dissolved compound until slight turbidity is observed, which is then cleared by gentle heating or the addition of a small amount of the primary solvent before slow cooling.
Increase Concentration:
Carefully evaporate some of the solvent from your saturated solution to increase the concentration of the benzoic acid derivative. Be cautious not to evaporate too much, as this can lead to rapid precipitation and impurity inclusion.
Induce Nucleation:
Seeding: The most reliable method to initiate crystallization is to add a "seed crystal" of the desired product to the supersaturated solution.[1] This provides a template for crystal growth and bypasses the often-unpredictable primary nucleation step.
Scratching: If seed crystals are unavailable, gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections on the glass that serve as nucleation sites.[3]
Optimize Cooling Profile:
Allow the solution to cool slowly and undisturbed. Covering the flask can help maintain a gradual cooling rate.[4] After it reaches room temperature, place it in an ice bath or refrigerator to maximize the yield.[3]
Question 2: My compound is separating as an oily liquid instead of a solid. How do I prevent this "oiling out"?
Answer:
"Oiling out" is a form of liquid-liquid phase separation where the solute separates from the solution as a supersaturated liquid phase instead of a solid crystalline phase.[5] This is problematic because the oil often traps impurities and rarely solidifies into a pure, crystalline material.[6]
Causality:
High Supersaturation: The system is too far into the supersaturated region, and the kinetics favor the formation of a liquid phase over an ordered solid lattice.[5]
Low Melting Point: The temperature of the solution is higher than the melting point of your compound. This can be the intrinsic melting point or a depressed melting point due to the presence of impurities.[6][7]
Presence of Impurities: Impurities can interfere with the crystal lattice formation and promote the formation of an oil.[5][7]
Troubleshooting Protocol for Oiling Out:
Reduce Supersaturation Rate:
Add More Solvent: Re-heat the solution until the oil dissolves completely, then add more of the primary solvent to create a more dilute solution.[6][7]
Slow Down Cooling: Employ a very slow, controlled cooling process. This gives molecules more time to orient themselves correctly into a crystal lattice.
Change the Solvent System:
Switch to a solvent in which the compound has lower solubility. This will require a higher temperature to dissolve, but the saturation point will be reached at a higher temperature during cooling, potentially above the point where oiling out occurs.
Utilize Seeding:
Introduce seed crystals at a temperature just below the saturation point but before the oiling out temperature. The seeds will promote direct crystallization, bypassing the liquid-liquid phase separation.[8] This is often the most effective method.[1]
Question 3: My product crashed out as a fine, non-crystalline powder. How do I get proper crystals?
Answer:
The formation of an amorphous solid (a solid lacking long-range molecular order) occurs when precipitation is too rapid.[9] This "crashing out" happens when the level of supersaturation is extremely high, causing molecules to solidify before they can arrange themselves into a thermodynamically stable crystal lattice.[9]
Causality:
Excessive Cooling Rate: Flash cooling a highly concentrated solution.
Rapid Anti-Solvent Addition: Dumping the anti-solvent into the solution quickly, causing a sudden and dramatic decrease in solubility.
High Concentration: The starting solution is too close to its saturation point at a high temperature, leading to immediate precipitation upon minimal cooling.
Protocol for Obtaining Crystalline Material:
Slow Down Supersaturation Generation: The core principle is to remain in the "metastable zone" where crystal growth is favored over nucleation.[10]
Cooling Crystallization: Use a slower cooling ramp. Let the solution cool naturally to room temperature before moving it to a colder environment.
Anti-Solvent Crystallization: Add the anti-solvent dropwise with vigorous stirring to ensure localized supersaturation is dispersed quickly.[2]
Reduce Solution Concentration: Start with a more dilute solution. This provides a larger window for controlled cooling or anti-solvent addition before reaching the point of rapid precipitation.
Maintain a Higher Temperature: In some cases, holding the crystallization at a slightly elevated temperature (e.g., room temperature instead of an ice bath) can provide the necessary molecular mobility for molecules to arrange into a lattice, preventing the formation of an amorphous solid.
Question 4: I am getting inconsistent crystal forms (polymorphs) between batches. How can I control this?
Answer:
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[11][12] Different polymorphs can have distinct physical properties, including solubility, stability, and melting point, making control essential for reproducible results.[13]
Causality:
Solvent Effects: Different solvents can favor the nucleation and growth of specific polymorphs due to varying solute-solvent interactions.[14]
Thermodynamic vs. Kinetic Control: One polymorph may be the most thermodynamically stable (lowest energy), while another (a metastable form) may form faster under certain kinetic conditions (e.g., rapid cooling).[12]
Impurities: Trace impurities can sometimes inhibit the growth of one polymorph while promoting another.[15]
Process Parameters: Temperature, cooling rate, and agitation can all influence which polymorph is formed.[14]
Protocol for Polymorph Control:
Implement Rigorous Seeding: This is the most critical control strategy. By introducing seed crystals of the desired polymorph into a supersaturated solution, you direct the crystallization outcome, ensuring the desired form grows.[1]
Maintain Consistent Process Parameters: Strictly control the solvent system, concentration, cooling/addition rate, temperature, and agitation across all batches.
Perform a Polymorph Screen: Conduct a systematic study to understand how different solvents and conditions affect the crystalline form. This involves crystallizing the compound from a wide range of solvents under various conditions (e.g., slow evaporation, cooling, anti-solvent addition) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD).[16]
Consider Slurry Conversion: If you have a mixture of forms or a metastable form, you can create a slurry of the solid in a suitable solvent. Over time, the less stable form will dissolve and recrystallize as the more stable form.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid to consider for crystallization?
Given its structure, this compound is an aromatic carboxylic acid. Key properties to consider are:
Acidity (pKa): The benzoic acid moiety makes the molecule acidic. Its solubility will be highly pH-dependent. It will be poorly soluble in acidic aqueous media but highly soluble in basic solutions (e.g., aqueous sodium bicarbonate) due to salt formation. This can be exploited for purification.
Solubility: The aromatic rings and ether linkage suggest solubility in a range of organic solvents. A systematic screening is necessary to find the ideal solvent or solvent pair.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, which will play a dominant role in the crystal packing. The pyridazine nitrogens can also act as hydrogen bond acceptors.
Q2: How do I perform a systematic solvent screening for this compound?
A systematic approach is crucial for identifying optimal crystallization conditions.[17]
Experimental Protocol:
Select a Diverse Solvent Set: Choose 10-15 solvents with a range of polarities and functionalities (see table below).
Small-Scale Solubility Test: In separate vials, add ~10 mg of your compound to 0.5 mL of each solvent.
Observe at Room Temperature: Note which solvents dissolve the compound.
Heat: Gently heat the vials that did not show complete dissolution. Note which ones dissolve upon heating.
Cool: Allow the heated vials to cool to room temperature and then in an ice bath. Observe for crystal formation.
Categorize and Select:
For Cooling Crystallization: Solvents where the compound is soluble when hot but poorly soluble when cold are ideal.
For Anti-Solvent Crystallization: Pair a solvent where the compound is highly soluble with one where it is insoluble (ensure they are miscible).
For Slow Evaporation: Use solvents where the compound is soluble at room temperature.[10]
Table 1: Solvent Selection Guide for Crystallization Screening
Solvent
Boiling Point (°C)
Polarity Index
Potential Use Case
Heptane
98
0.1
Anti-Solvent
Toluene
111
2.4
Primary Solvent (Cooling)
Ethyl Acetate
77
4.4
Primary Solvent (Cooling/Evaporation)
Acetone
56
5.1
Good Dissolving Solvent
Isopropanol (IPA)
82
3.9
Primary Solvent (Cooling)
Ethanol
78
4.3
Good Dissolving Solvent
Acetonitrile
82
5.8
Primary Solvent (Cooling)
Tetrahydrofuran (THF)
66
4.0
Good Dissolving Solvent
Water
100
10.2
Anti-Solvent (if soluble in organic)
Q3: What analytical techniques are essential for characterizing the final crystalline product?
Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystalline form (polymorph).[14] Each polymorph will have a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal events like phase transitions between polymorphs.
Microscopy: To visually inspect crystal morphology (shape) and size.
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the crystallized material.
Thermogravimetric Analysis (TGA): To identify if the crystal is a solvate or hydrate by measuring weight loss upon heating.
References
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google.
Polymorphism: Phase Change in Pharmaceutical Compounds. (2016). PreScouter.
Polymorphism and its importance in pharmaceutical industry. (2025). Crystallography Class Notes.
Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
Chemical crystalliz
crystallization of small molecules. (n.d.). Source unavailable.
Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.
Advancing Approaches in Detecting Polymorphism. (2026). Pharmaceutical Technology.
Polymorphism in Pharmaceutical Products. (n.d.). AIPLA.org.
Oiling Out in Crystalliz
Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
A Comparative Study of Impurity Effects on Protein Crystallization. (2015). The University of Groningen research portal.
Troubleshooting. (2022). Chemistry LibreTexts.
The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
Synthesis and Liquid Crystalline Phases of Pyridazine Deriv
How the impurities in the solute can affect the induction time during crystallization. (2016).
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. (2010).
Effect of Liquid-Liquid Phase Separation During Crystalliz
Synthesis and Liquid Crystalline Phases of Pyridazine Deriv
Organic Solvent-Assisted Crystallization of Inorganic Salts
Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.).
An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. (2007).
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology.
Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.
Direct Measurement of Amorphous Solubility. (n.d.). PMC.
Recrystallization of Benzoic Acid. (n.d.). Source unavailable.
Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
Co-Crystal Screening by Vapor Sorption of Organic Solvents. (2021).
Dissolution and Precipitation Behavior of Amorphous Solid Dispersions. (2025). Request PDF.
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC.
From form to function: Crystallization of active pharmaceutical ingredients. (2008). CEPAC.
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2025).
Developing Amorphous Pharmaceuticals: Opportunity and Necessity. (2012). American Pharmaceutical Review.
Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. (2024).
Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). LinkedIn.
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Formulation GuideSubject: 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Ticket ID: CHEM-SUP-8829
Status: Open / Resolved[1][2]
Executive Summary
Welcome to the technical support portal for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid . This compound presents a classic "brick dust" solubility profile common in drug discovery: a high-melting-point crystalline lattice combined with a pH-dependent ionizable group.[1][2]
The molecule consists of a lipophilic 2-methoxyphenoxy tail and a polar pyridazine core, anchored by a benzoic acid moiety.[1][2] Its solubility is governed by two competing forces:
- stacking between the pyridazine and phenyl rings drives aggregation.[1]
Ionization: The benzoic acid (pKa ~4.[2]2) allows for solubility at basic pH, but the compound remains practically insoluble in acidic environments (e.g., gastric fluid, 0.1 N HCl).[2]
This guide provides field-proven protocols to overcome these barriers in in vitro and in vivo applications.
Part 1: Physicochemical Profiling
Before attempting formulation, verify your compound matches the profile below. Deviations suggest salt form discrepancies or impurities.[1][2]
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
~322.32 g/mol
Moderate size; not the primary solubility limiter.[1][2]
pKa (Acidic)
4.2 ± 0.2
Critical: At pH < 4.0, the compound is neutral and precipitates.[2] At pH > 6.0, it is ionized (soluble).[2]
LogP (Lipophilicity)
~2.5 – 3.2
Moderately lipophilic.[1][2] Requires organic cosolvents or surfactants in aqueous media.[1][2]
Melting Point
>200°C (Predicted)
High lattice energy ("Brick Dust").[2] Hard to dissolve without disrupting crystal structure.[1][2]
H-Bond Acceptors
5 (N, O)
Good candidate for amorphous solid dispersions (ASDs).[1][2]
Part 2: Troubleshooting Guides (Q&A)
Ticket #01: "My compound precipitates immediately upon adding the DMSO stock to cell culture media."
Diagnosis:
This is a "Crash-Out" event caused by the Solubility Cliff .[1][2] Your DMSO stock (typically 10-20 mM) is highly concentrated.[1][2] When diluted into media (pH 7.4), the local concentration exceeds the kinetic solubility limit before the compound can disperse.[2] Additionally, if the media pH drifts slightly acidic (due to metabolic activity), the benzoic acid protonates and becomes insoluble.[2]
Resolution Protocol:
Do not simply vortex harder. Follow this Kinetic Solubilization Protocol :
Pre-complexation: Instead of adding DMSO directly to media, create an intermediate "working solution" using a surfactant.[2]
Mix DMSO stock + Tween 80 (or Kolliphor EL) in a 1:1 ratio.[1][2]
Dilute this mix into the media. Final surfactant concentration should be <0.1% (usually tolerated by cells).[1][2]
Buffer Control: Ensure your media contains 25 mM HEPES . Standard bicarbonate buffers can fluctuate in pH outside the incubator, causing precipitation.[2]
Sonicate, Don't Vortex: Use a bath sonicator at 37°C for 5 minutes after dilution to break up micro-aggregates.
Ticket #02: "I see double peaks or tailing in HPLC analysis."
Diagnosis:
This is likely a pH mismatch between your mobile phase and the compound's pKa.[2]
Scenario A (Tailing): You are running a neutral gradient (Water/MeCN).[2] The benzoic acid is partially ionizing, leading to "smearing" between the neutral and ionic forms.[2]
Scenario B (Split Peaks): The sample solvent (DMSO) is too strong, causing the analyte to travel with the solvent front before interacting with the column.[2]
Resolution Protocol:
Mobile Phase: You must buffer the mobile phase.
Option 1 (Suppression): Use 0.1% Formic Acid or 0.1% TFA (pH ~2).[1][2] This keeps the acid protonated (neutral), increasing retention and sharpening the peak on C18 columns.[2]
Option 2 (Ionization): Use 10 mM Ammonium Bicarbonate (pH 8.0).[1][2] This fully ionizes the acid, reducing retention but often improving peak symmetry for polar-embedded columns.[1][2]
Injection Solvent: Dilute your DMSO sample 1:1 with the initial mobile phase (e.g., 50% Water/0.1% Formic Acid) before injection to prevent "solvent effect" band broadening.[2]
Ticket #03: "Oral bioavailability (PK study) is near zero in mice."[1][2]
Diagnosis:
The compound is likely precipitating in the acidic environment of the stomach (pH 1-2) and failing to re-dissolve in the intestine (transit time is too short).[2] This is a classic Class II/IV BCS failure mode.
Resolution Protocol:
Abandon simple suspensions (e.g., Methylcellulose). Switch to a Solubility-Enabling Formulation :
Gold Standard (Pharma): 20% HP-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in 50 mM Phosphate Buffer (pH 7.4).[1]
Why? The cyclodextrin encapsulates the lipophilic tail, while the buffer keeps the head group ionized.[2]
Alternative (Cosolvent): 5% DMSO / 40% PEG400 / 55% Water.[1][2]
Warning: PEG400 can be laxative in mice; do not exceed 5-10 mL/kg dosing volume.[1][2]
Part 3: Decision Frameworks & Visuals
Figure 1: Formulation Decision Tree
Caption: A logic gate for selecting the optimal vehicle based on experimental constraints.
Figure 2: pH-Dependent Dissolution Mechanism
Caption: The "Spring and Parachute" effect required for bioavailability of weak acids.[1]
[2]
Part 4: Validated Experimental Protocols
Protocol A: Preparation of 20% HP-
-Cyclodextrin Stock
Use for: IV dosing, high-concentration cell assays.[1][2]
Weigh 20g of Hydroxypropyl-
-cyclodextrin (HP--CD).
Add 80mL of Milli-Q water (do not add PBS yet).
Stir until clear (viscous solution).
Add the compound powder slowly while stirring.
Critical Step: Adjust pH to 8.0 using 1N NaOH. The compound will not dissolve until the carboxylic acid is deprotonated.[2]
Once dissolved, back-titrate carefully to pH 7.4 using 0.1N HCl.
Protocol B: Biphasic Dissolution Test (Quality Control)
Use for: Verifying batch-to-batch solubility performance.
Standard USP dissolution (water) is useless for this compound.[1][2] Use a Biphasic System :
Organic Phase: 50 mL Octanol (simulates lipid membrane).[1][2]
Aqueous Phase: 50 mL Buffer (pH 6.8 Phosphate).
Method: Add compound to the aqueous layer.[2] Measure the rate of appearance in the Octanol layer. This confirms the compound can cross membranes despite solubility issues.[2]
References
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the pKa-solubility relationship for benzoic acid derivatives).
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (Explains why sodium salts of benzoic acids may disproportionate in stomach acid). Link
Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Source for "Brick Dust" classification and DMSO crash-out protocols). Link
Franc, A., et al. (2015).[2] Biphasic dissolution method for quality control... of weak acid salts. Acta Pharm, 66, 139-145.[1][2][3] (Protocol source for biphasic dissolution).[1][2][3] Link
Technical Support Center: Synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid Derivatives
Welcome to the technical support guide for the synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this important scaffold. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this synthetic route.
The synthesis of this molecule, while conceptually straightforward, involves several critical steps where experimental outcomes can diverge. Success hinges on precise control over reaction conditions and a deep understanding of the underlying mechanisms. This guide is structured to address the most common failure points in the synthetic sequence: the initial nucleophilic aromatic substitution (SNAr), the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, and the final ester hydrolysis.
Overall Synthetic Workflow
The most common and logical synthetic route is a three-step process starting from the commercially available 3,6-dichloropyridazine.
Caption: General three-step synthesis pathway.
Part 1: Troubleshooting Guide & FAQs
This section is organized by reaction step. Each entry addresses a specific problem in a question-and-answer format.
Step 1: Nucleophilic Aromatic Substitution (SNAr) of 3,6-Dichloropyridazine
This initial step aims for a selective monosubstitution of one chlorine atom with 2-methoxyphenol. The electron-deficient nature of the pyridazine ring facilitates this reaction.[1][2] However, achieving high selectivity and yield can be challenging.
Q1: My SNAr reaction is resulting in a low yield of the desired monosubstituted product and a significant amount of the di-substituted byproduct. How can I improve selectivity?
A1: This is the most common challenge in this step. Di-substitution occurs when a second molecule of 2-methoxyphenol displaces the remaining chlorine atom. Several factors control this selectivity:
Stoichiometry and Reagent Addition: Strictly limit the 2-methoxyphenol to 0.95-1.0 equivalents relative to the 3,6-dichloropyridazine. Adding the phenoxide solution slowly to the dichloropyridazine solution can help maintain a low concentration of the nucleophile, favoring monosubstitution.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC/LC-MS. Overheating significantly increases the rate of the second substitution.
Base Selection: The choice of base is critical. A very strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (like DMF or THF) is often preferred. It irreversibly deprotonates the phenol to form the more reactive phenoxide, allowing for lower reaction temperatures. Weaker bases like K₂CO₃ may require higher temperatures, increasing the risk of di-substitution.
Q2: The reaction is sluggish or stalls completely, with unreacted 3,6-dichloropyridazine remaining even after extended reaction times.
A2: Low reactivity can stem from several issues:
Insufficiently Activated Nucleophile: Ensure your 2-methoxyphenol is fully deprotonated. If using NaH, ensure it is fresh and the solvent is anhydrous. Traces of water will quench the hydride. If using a carbonate base, ensure it is finely powdered and the solvent (e.g., DMF) is polar aprotic to facilitate the reaction.
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they solvate the cation of the base (e.g., Na⁺ or K⁺) without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
Purity of Starting Materials: 3,6-dichloropyridazine can degrade over time.[3] Ensure its purity before starting. The presence of impurities in 2-methoxyphenol can also interfere with the reaction.
Q3: I am observing significant decomposition of my starting material or product, indicated by the formation of dark tar.
A3: Decomposition is often a result of excessively harsh conditions.
Temperature: As mentioned, high temperatures can lead to side reactions and decomposition. The pyridazine ring can be sensitive under strongly basic conditions at elevated temperatures.
Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction requires prolonged heating.
Parameter
Recommendation for Monosubstitution
Rationale
Stoichiometry
0.95-1.0 eq. of 2-methoxyphenol
Minimizes availability of nucleophile for second substitution.
Base
NaH (1.1 eq.) or K₂CO₃ (2-3 eq.)
NaH allows for lower temperatures. K₂CO₃ is a safer, milder alternative but may require more heat.
Solvent
Anhydrous DMF or DMSO
Polar aprotic solvents enhance nucleophilicity and reaction rate.
Temperature
25°C to 80°C (monitor closely)
The lowest temperature for a reasonable rate is optimal to prevent di-substitution and decomposition.
Atmosphere
Inert (N₂ or Ar)
Prevents potential oxidative degradation, especially during prolonged heating.
Step 2: Suzuki-Miyaura Cross-Coupling
This step forms the crucial C-C bond between the pyridazine core and the benzoic acid moiety. The Suzuki reaction is powerful but can be sensitive, especially with heteroaryl chlorides.[1]
Q1: My Suzuki coupling reaction has very low conversion, and I recover most of my starting 3-chloro-6-(2-methoxyphenoxy)pyridazine.
A1: This points to an issue with the catalytic cycle.
Catalyst Choice: Heteroaryl chlorides are less reactive than bromides or iodides. A standard catalyst like Pd(PPh₃)₄ can work, but you may need a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃.[4]
Catalyst Deactivation: The catalyst can be poisoned by impurities. Ensure all reagents and solvents are high purity. Degassing the reaction mixture (by bubbling with argon or using freeze-pump-thaw cycles) is critical to remove oxygen, which can oxidize the Pd(0) active species.
Base and Solvent System: A common system is 2M aqueous Na₂CO₃ with a solvent like 1,4-dioxane or DME.[1] The aqueous base is crucial for the transmetalation step. Ensure the base is fully dissolved and the mixture is biphasic but well-stirred.
Q2: I am seeing significant formation of a homocoupled biaryl product from my boronic acid.
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
Inert Atmosphere: Meticulous exclusion of oxygen is the best way to minimize this. Ensure your reaction vessel is thoroughly purged with nitrogen or argon before adding the catalyst.
Reaction Temperature: Running the reaction at the lowest effective temperature (typically 80-90°C) can reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields.
A3: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) under certain conditions, especially at high temperatures and prolonged reaction times.
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting chloride is consumed.
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can compensate for some degradation without leading to excessive homocoupling.
Caption: Decision tree for Suzuki coupling issues.
Step 3: Saponification (Ester Hydrolysis)
The final step is the conversion of the benzoate ester to the target carboxylic acid. This is typically achieved by base-mediated hydrolysis (saponification).[5][6]
Q1: My hydrolysis reaction is incomplete, and I have a mixture of the ester and the final acid product that is difficult to separate.
A1: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or base strength.
Reaction Conditions: For a methyl or ethyl ester, refluxing with 2-4 equivalents of NaOH or LiOH in a mixture of THF/water or Methanol/water for several hours is typically sufficient.[5] Sterically hindered esters may require longer times or higher temperatures.
Monitoring: Track the disappearance of the starting ester by TLC or LC-MS. The product acid will have a much lower Rf on silica gel.
Solubility: Ensure the starting ester is soluble in the chosen solvent system. A co-solvent like THF or methanol is often necessary to dissolve the organic substrate in the aqueous base.
Q2: During the acidic workup to precipitate the product, I am getting an oil or a very fine, difficult-to-filter solid.
A2: This is a common physical chemistry problem during workup.
Precipitation: After confirming the reaction is complete, cool the basic solution in an ice bath. Slowly add concentrated HCl or 1M HCl dropwise with vigorous stirring. Adding the acid too quickly can cause localized pH changes and lead to oiling out. The ideal pH for precipitation is typically around 3-4.
"Oiling Out": If the product oils out, try adding more water to the mixture or extracting the product into an organic solvent like ethyl acetate or dichloromethane, then drying and evaporating to obtain the solid. Sometimes, scratching the side of the flask with a glass rod can induce crystallization.
Filtration: If the precipitate is too fine, allow it to sit in the cold mother liquor for a longer period (a process called "digestion") to allow the crystals to grow larger.
Q3: I suspect the molecule is degrading under the harsh hydrolysis conditions.
A3: While the core structure is generally robust, prolonged exposure to strong base at high temperatures can potentially cause side reactions.
Milder Conditions: If degradation is suspected, switch to a milder base like lithium hydroxide (LiOH), which is often effective at lower temperatures.[5]
Acidic Hydrolysis: Alternatively, acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄ in dioxane) can be attempted, although this is often slower than saponification.[6][7] The mechanism is the reverse of a Fischer esterification.[6]
Part 2: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should adapt them based on their specific substrate and available equipment.
Protocol 1: Synthesis of 3-Chloro-6-(2-methoxyphenoxy)pyridazine (Intermediate 1)
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 10 mmol of dichloropyridazine).
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0°C.
Slowly add a solution of 2-methoxyphenol (1.0 eq.) in anhydrous DMF, allowing for the evolution of hydrogen gas to cease. Stir for 30 minutes at 0°C.
To this solution, add a solution of 3,6-dichloropyridazine (1.0 eq.) in anhydrous DMF dropwise over 20 minutes.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., 30% Ethyl Acetate/Hexanes).
Upon completion, carefully quench the reaction by pouring it into ice-water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of Methyl 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoate (Intermediate 2)
In a flask, combine 3-chloro-6-(2-methoxyphenoxy)pyridazine (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and sodium carbonate (3.0 eq.).
Add a 4:1 mixture of 1,4-Dioxane and Water (5 mL per 1 mmol of chloride).
Bubble argon gas through the solution for 15-20 minutes to degas the mixture.
Heat the reaction mixture to 85-90°C and stir under argon for 8-12 hours. Monitor by LC-MS.
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography or recrystallization to yield the desired ester.
Protocol 3: Synthesis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid (Final Product)
Dissolve the methyl ester intermediate (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) and stir the mixture at 50°C for 3-5 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
Cool the reaction mixture to 0°C in an ice bath.
Slowly acidify the solution to pH ~3-4 by adding 1M HCl dropwise. A precipitate should form.
Stir the resulting slurry at 0°C for 30 minutes.
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to obtain the final product.
References
Iwao, M., & Kuraishi, T. (1961). Synthesis of Pyridazine Derivatives. XII. Friedel—Crafts Reaction with 3,6-Dichloropyridazine. The Journal of Organic Chemistry, 26(9), 3560-3563.
Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (2021). Journal of Chemical and Pharmaceutical Sciences.
Jakubke, H. D. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
CN112645883A - Preparation method of 3, 6-dichloropyridazine. (2021).
CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015).
Deng, W., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 220-227.
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874.
OpenStax. (2023). 21.6 Chemistry of Esters. Chemistry 2e. [Link]
Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298.
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]
Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
Pinto, D. C. G. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3005. [Link]
Medify. (n.d.). Carboxylic acids and esters (6.1.3). OCR A Level Chemistry Study Notes. [Link]
SPARTAN & WAVEFUNCTION. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. RSC Publishing.
Brevig, T., et al. (2020). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 199, 112384.
Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
Request PDF. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
Pinto, D. C. G. A., et al. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube.
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
ResearchGate. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]
Soliman, M. H. A., & El-Sakka, S. S. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]
Al-Ostath, A. I., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
Al-Ostath, A. I., et al. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]
minimizing off-target effects of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 4-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of this compound, with a specific focus on identifying and minimizing off-target effects.
Given that 4-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid belongs to a class of heterocyclic compounds frequently developed as kinase inhibitors, this guide is framed with that likely mechanism of action in mind. While specific public data on this exact molecule is limited, the principles and protocols outlined here are derived from extensive research on structurally similar compounds and established best practices in pharmacology and drug development.[1][2][3] Our goal is to equip you with the scientific rationale and practical tools to ensure your experimental outcomes are robust, reproducible, and correctly interpreted.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of off-target effects and predictive strategies for this specific compound class.
Q1: What are off-target effects and why are they a critical concern for my research?
A1: Off-target effects occur when a small molecule inhibitor, such as 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, binds to and modulates the activity of proteins other than its intended therapeutic target.[4] These unintended interactions are a major concern for several reasons:
Toxicity: Off-target binding is a common cause of cellular toxicity and adverse drug reactions in preclinical and clinical settings.[6]
Reduced Efficacy: In some cases, off-target effects can trigger compensatory signaling pathways that counteract the desired on-target effect, thereby reducing the compound's overall efficacy.[4][5]
Understanding and controlling for off-target effects is paramount for validating a specific protein as a drug target and for the development of safe and effective therapeutics.[7]
Q2: Based on its structure, what are the likely off-targets for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid?
A2: The chemical scaffold of this compound is highly similar to a series of 2,6-disubstituted pyrazines developed as inhibitors of Casein Kinase 2 (CSNK2A).[1][2] A comprehensive thermal shift assay on a close analog, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, revealed several off-target kinases that were significantly stabilized by the compound. These represent a high-priority list of potential off-targets to investigate for your molecule.
Potential Off-Target Kinase
Rationale for Concern
PIM1, PIM3
Proto-oncogene serine/threonine-protein kinases. The parent scaffold showed significant activity against PIM3, requiring chemical modifications to improve selectivity.[1][2]
DAPK3
Death-associated protein kinase 3. A major off-target identified for a close analog.[1]
DYRK2
Dual specificity tyrosine-phosphorylation-regulated kinase 2. Another significant off-target hit.[1]
BIKE (MAPK15)
Mitogen-activated protein kinase 15. Also identified as a potential off-target.[1]
This table is based on data from a structurally related compound and should be used as a guideline for initial off-target screening.[1]
Q3: How can I computationally predict other potential off-targets before starting expensive wet-lab experiments?
A3: Computational, or in silico, methods are powerful, cost-effective tools for generating hypotheses about a compound's potential binding partners.[8] These approaches are generally divided into two categories:
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often have similar biological activities.[9] Your compound's 2D or 3D structure is compared against databases of compounds with known bioactivities. Tools like Similarity Ensemble Approach (SEA) and Quantitative Structure-Activity Relationship (QSAR) modeling can predict potential targets.[6][10]
Structure-Based Methods: If the 3D crystal structure of your primary target is known, molecular docking simulations can predict the binding pose of your compound. This same approach can be used to "dock" your compound against a library of other protein structures (e.g., the entire human kinome) to identify potential off-targets with favorable binding energies.[11]
Several platforms now integrate multiple computational methods, including machine learning, to provide a consensus score and increase predictive accuracy.[10][12] These predictions should always be viewed as hypotheses that require experimental validation.
Q4: My compound induces a specific phenotype. How do I distinguish if it's an on-target or off-target effect?
A4: This is a fundamental question in pharmacology. A multi-pronged approach is required to build a strong case for on-target activity:
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a completely different chemical scaffold. If this second inhibitor reproduces the phenotype, it strengthens the evidence that the effect is on-target.[13]
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the gene encoding your target protein.[8] If the resulting phenotype in the knockout/knockdown cells mimics the effect of your compound, it provides powerful evidence for on-target action. Conversely, if your compound has no effect in cells lacking the target, this also supports on-target activity.
Dose-Response Correlation: The concentration of your compound required to produce the phenotype should correlate well with its binding affinity (e.g., IC50 or Kd) for the target protein. Off-target effects often manifest at higher concentrations.[13]
Test a Negative Control: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. This "negative control" should not produce the phenotype.[14]
Troubleshooting Guide
This guide provides a systematic, question-driven approach to resolving specific issues that may arise during your experiments, potentially indicating off-target activity.
Caption: Experimental workflow for identifying and minimizing off-target effects.
Issue 1: I'm observing an unexpected phenotype that is inconsistent with the known function of the primary target.
Possible Cause: The inhibitor is interacting with one or more off-targets, leading to the observed phenotype.[5]
Troubleshooting Steps:
Dose-Response Analysis: Determine if the effect is only observed at high concentrations of the inhibitor. Off-target effects are more likely at concentrations significantly above the IC50 for the primary target.[13]
Orthogonal Validation: As described in FAQ Q4, use a structurally different inhibitor for the same target. If the unexpected phenotype is not replicated, it is likely an off-target effect of your original compound.
Genetic Validation: Use CRISPR or siRNA to knock down the primary target. If the knockdown fails to reproduce the phenotype, this strongly suggests the compound's effect is independent of the primary target.[8]
Actionable Solution: If off-target effects are confirmed, a kinome-wide selectivity screen or proteomic profiling is necessary to identify the responsible protein(s).[15][16] This information can then be used to guide the design of a more selective second-generation inhibitor.
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
Possible Cause: The cytotoxicity may be due to potent inhibition of an essential off-target protein (e.g., a critical housekeeping kinase) or general chemical toxicity.
Troubleshooting Steps:
Check Compound Solubility: Ensure the inhibitor is fully soluble in the cell culture media at the tested concentrations. Compound precipitation can cause non-specific toxicity. Always use a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.
Compare with Genetic Knockdown: Determine the phenotype of knocking out the primary target. If target knockout is not cytotoxic, but your compound is, the toxicity is definitively an off-target effect.
Test in a Target-Null Cell Line: If available, test the compound's cytotoxicity in a cell line that does not express the primary target. Toxicity in this line would be target-independent.
Actionable Solution: Perform a broad off-target screening panel to identify proteins whose inhibition is known to cause cytotoxicity. Consider redesigning the compound to reduce its affinity for these anti-targets.
Issue 3: My results are inconsistent between experiments or when I use a new batch of the compound.
Possible Cause: The purity and composition of the compound may vary between batches. In some cases, enantiomers of a compound can have vastly different target profiles. For example, the (S)-enantiomer of crizotinib was found to inhibit MTH1, an off-target not engaged by the (R)-enantiomer.[7]
Troubleshooting Steps:
Verify Purity and Identity: Always verify the purity (>95%, preferably >98%) and identity of each new batch of the compound using methods like HPLC and mass spectrometry.
Check for Enantiomeric Purity: If the molecule has a chiral center, ensure that you are using the correct and pure enantiomer. Batches with varying degrees of racemic mixture will produce inconsistent results.[7]
Assess Stability: Evaluate the stability of the compound in your experimental buffer and under your storage conditions. Degradation can lead to a loss of potency and the emergence of new, active compounds.
Actionable Solution: Purchase compounds from a reputable supplier that provides a detailed Certificate of Analysis for each batch. If synthesizing in-house, establish rigorous quality control procedures.
Issue 4: How do I confirm my compound is actually binding to its intended target inside the cell?
Possible Cause: A compound may inhibit a target in a cell-free biochemical assay but fail to engage it in a cellular context due to poor permeability, rapid efflux, or cellular metabolism.
Troubleshooting Steps:
Perform a Target Engagement Assay: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your compound binds to its target in intact cells.[13] It measures the change in the thermal stability of a protein upon ligand binding. An increase in the protein's melting temperature in the presence of the compound indicates direct engagement.
Use a Cellular Activity Readout: Measure the modulation of a known downstream substrate of your target. For example, if your target is a kinase, use a phospho-specific antibody to measure the phosphorylation of its substrate via Western blot or ELISA. A dose-dependent decrease in substrate phosphorylation indicates target engagement and inhibition.
NanoBRET™ Target Engagement Assay: This is a quantitative, live-cell method that measures compound binding at specific protein targets. It is highly sensitive and can be used to determine intracellular potency.[17]
Actionable Solution: Combining a direct binding assay like CETSA with a downstream functional assay provides irrefutable evidence of target engagement in a cellular environment.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay (Luminescence-Based)
Objective: To determine the IC50 value of an inhibitor against a large panel of kinases to assess its selectivity profile.
Methodology:
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in 100% DMSO, starting at a top concentration of 1 mM.
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a commercial panel (e.g., Eurofins DiscoverX, Promega) along with their specific peptide substrates and ATP, following the manufacturer's instructions. The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.
Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells. The final DMSO concentration should be kept constant, typically ≤1%.
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). This is often a luciferase-based system that converts the ADP signal into a luminescent readout.
Data Analysis: Plot the kinase activity (luminescence) against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase. Selectivity is assessed by comparing the IC50 for the primary target to the IC50 values for all other kinases on the panel.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a compound with its target protein within a cellular environment.[13]
Methodology:
Cell Treatment: Treat intact cells with the test compound at a relevant concentration (e.g., 10x the cellular IC50) or a vehicle control for a defined period (e.g., 1-2 hours).
Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a standard protein detection method like Western blotting or ELISA with a specific antibody.
Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.
References
Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link][6][10]
Lin, J.H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. Available at: [Link][11]
Aittokallio, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link][15][18]
Chen, L., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. Available at: [Link][9]
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link][8]
Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link][7]
Knight, Z.A., & Shokat, K.M. (2007). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link][4]
Willson, T.M., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1][2][19]
Structural Genomics Consortium. (2016). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. Available at: [Link][14]
Grimaldi, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link][12]
Fey, D., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link][5]
Columbia University. (2023). Advancements in Computational Small Molecule Binding Affinity Prediction Methods. Columbia Academic Commons. Available at: [Link][20]
Kumar, S., & Narasimhan, B. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link][3]
Robers, M.B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link][17]
addressing instability of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in solution
This guide is structured as a Tier 3 Technical Support response, designed for researchers encountering stability issues with 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid . The content synthesizes physicochemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support response, designed for researchers encountering stability issues with 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid .
The content synthesizes physicochemical principles of pyridazinyl-ether scaffolds and benzoic acid derivatives to address the two primary modes of instability: hydrolytic cleavage (chemical) and pH-dependent precipitation (physical).
Users frequently report "instability" for this compound in two distinct forms. Differentiating them is critical for the solution:
Physical Instability (Precipitation): The compound contains a benzoic acid moiety (pKa ~4.2). In acidic media (pH < 5.0), the molecule becomes protonated and uncharged, leading to rapid precipitation out of aqueous solution.
Chemical Instability (Ether Hydrolysis): The pyridazine ring is electron-deficient. The ether linkage at the 6-position is susceptible to Nucleophilic Aromatic Substitution (SNAr) by water or hydroxide ions. This reaction cleaves the molecule, releasing 2-methoxyphenol and forming a pharmacologically inactive pyridazinone derivative.
Troubleshooting: Diagnostic Flowchart
Use this logic tree to identify the specific issue with your solution.
Figure 1: Diagnostic logic for differentiating solubility issues from chemical degradation.
Chemical Degradation Pathway
Understanding the degradation mechanism is essential for interpreting LC-MS data. The electron-poor pyridazine ring facilitates the attack of water on the ether carbon.
Figure 2: Hydrolytic cleavage of the ether bond. Note that this reaction is accelerated at pH > 9.0.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for stock solutions?
Why: The compound is highly soluble in DMSO (>10 mM). DMSO prevents the hydrolysis of the ether bond during storage because it lacks the nucleophilic water necessary for the reaction [1].
Storage: Store 10 mM stocks at -20°C or -80°C. Protect from light, as pyridazine rings can be photosensitive [2].
Q2: Why does the solution turn cloudy when I dilute into PBS?
Cause: pH Shock.
Mechanism: Standard PBS is pH 7.4, but if your stock solution is acidic (or if you use an acidic buffer like MES), the benzoic acid moiety (pKa ~4.2) will protonate. The neutral form is poorly soluble in water [3].
Solution: Ensure the final buffer pH is maintained between 7.2 and 7.6. Avoid high salt concentrations (>150 mM NaCl) immediately upon dilution, as this can trigger "salting out."
Q3: Can I autoclave the solution?
Strictly NO.
Reason: High temperature and pressure will rapidly accelerate the SNAr hydrolysis of the ether linkage, destroying the molecule [4].
Alternative: Sterilize by filtration using a 0.22 µm PVDF or PES membrane.
Q4: I see a new peak in LC-MS with M-14 or M+16. What is it?
M+16 (Oxidation): Likely oxidation of the pyridazine nitrogen (N-oxide formation) or the electron-rich methoxyphenol ring. This occurs if stocks are left exposed to air/light.
M-14 (Demethylation): Loss of the methyl group from the methoxy ether (rare in solution unless liver microsomes are present, but possible under extreme acidic stress).
M+18 (Hydrolysis): Most common. Cleavage of the ether bond adds water across the bond (net mass change depends on ionization of fragments, but usually results in two distinct smaller peaks).
Validated Preparation Protocol
Follow this protocol to minimize degradation during biological assays.
Step 1: Stock Preparation
Parameter
Specification
Solvent
100% Anhydrous DMSO (Molecular Sieves treated)
Concentration
10 mM
Vial Type
Amber Glass (to prevent photolysis)
Storage
-20°C (Stable for 3 months) or -80°C (Stable for 1 year)
Step 2: Working Solution (Assay Day)
Thaw the DMSO stock at room temperature (do not heat).
Vortex vigorously to ensure homogeneity.
Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol or PEG-400 first (optional but recommended to prevent precipitation upon water contact).
Final Dilution: Slowly add the intermediate to your assay buffer (e.g., HBSS or PBS, pH 7.4) while vortexing.
Critical: The final DMSO concentration should be < 1% (v/v) to avoid cellular toxicity, but ensure the compound remains soluble.
Use Window: Use aqueous dilutions within 4 hours . Discard unused aqueous portions.
References
Solubility of Benzoic Acid Derivatives
Source: IUPAC-NIST Solubility Data Series. Vol 99. "Solubility of Benzoic Acid and Substituted Benzoic Acids".
Relevance: Establishes the pH-dependent solubility profile of the benzoic acid tail.
You are currently optimizing a biaryl ether scaffold featuring a pyridazine core and a benzoic acid tail. This structure suggests a target profile likely related to CRTH2 (DP2) antagonists or specific Type II Kinase Inhibitors .
The "selectivity" issue with this scaffold typically stems from three root causes:
Conformational Flexibility: The ether linker allows the molecule to adopt "flat" conformations that bind promiscuously to off-targets (e.g., CYP450s, hERG).
Anionic Promiscuity: The benzoic acid moiety drives high Plasma Protein Binding (PPB) and interactions with organic anion transporters (OATPs), masking true potency.
Pyridazine Reactivity: The electron-deficient pyridazine ring can be susceptible to nucleophilic attack or specific metabolic oxidations.
This guide provides a modular troubleshooting approach to resolve these issues.
Module 1: Conformational Restriction (The "Twist" Factor)
Diagnosis:
If your compound hits multiple GPCRs or kinases, it is likely too flexible. The 2-methoxyphenoxy group introduces a "twist" via the ortho-effect, but the methoxy group itself is a metabolic soft spot (O-demethylation) and may not provide a rigid enough lock.
Troubleshooting Protocol:
To improve selectivity, you must energetically penalize the "flat" conformation.
Q: How do I lock the bioactive conformation without killing potency?A: Enhance the atropisomeric barrier around the ether linkage.
Replace 2-OMe with 2-Cl or 2-CF3: The methoxy group is conformationally mobile. A chloro or trifluoromethyl group provides a static steric wall, forcing the phenyl and pyridazine rings to remain perpendicular (dihedral angle ~60-90°). This reduces binding to flat off-target pockets (like CYP1A2).
The "Magic Methyl" Strategy: Introduce a methyl group on the pyridazine ring at position 5 (ortho to the ether oxygen). This creates a "dual-ortho" clash, severely restricting rotation.
Decision Logic (SAR Flow):
Figure 1: SAR Decision Tree for diagnosing selectivity vs. metabolic stability issues.
Module 2: The Acid Warhead (Bioisosterism)
Diagnosis:
The benzoic acid is a "sticky" anion. It often leads to >99% protein binding and OATP transport liability. If your cellular potency (IC50) is much worse than your biochemical potency (Ki), the acid is the culprit.
Q: The acid is essential for the pharmacophore.[1][2] What can I replace it with?A: You need a non-classical bioisostere that maintains the pKa (4-5) but alters the lipophilicity and geometry.
Very High. Adds vector for new interactions; breaks planarity.
High (Standard coupling).
Oxadiazolone
~6.0
Medium. Neutral at physiological pH; good for CNS penetration.
High.
Squaric Acid
<1.0
Low. Often too polar; good only if target residue is highly basic (Arg).
Low.
Recommendation:
Synthesize the Acyl Sulfonamide analog (-CONHSO2R). The R group allows you to reach into adjacent hydrophobic pockets, drastically improving selectivity over homologous receptors.
Issue: "I am seeing low yields during the SNAr coupling of the 2-methoxyphenol to the chloropyridazine."
Technical Analysis:
Pyridazines are electron-deficient, making them good substrates for S_NAr, but the carboxylic acid tail interferes with base-mediated reactions (forming salts/aggregates).
Optimized Protocol (The "Self-Validating" Route):
Protection First: Do not use the free benzoic acid in the S_NAr step. Use the Methyl Ester or t-Butyl Ester .
Base Selection: Switch from
to (Cesium Carbonate). The larger Cesium cation improves the solubility of the phenoxide nucleophile in aprotic solvents.
Solvent: Use DMSO or NMP at 80°C. Avoid DMF if possible, as it can decompose to dimethylamine and compete for the substitution.
Q: My analog is potent but has a short half-life (
). Is the pyridazine ring the problem?A: Likely, yes. Pyridazines are susceptible to AO (Aldehyde Oxidase) mediated oxidation, particularly at the positions adjacent to the nitrogens.
Test: Incubate with cytosol (AO source) vs. microsomes (CYP source).
Fix: Block the vacant carbon on the pyridazine ring with a small alkyl group (Methyl/Cyclopropyl) or an electron-donating group (Amino) to deactivate the ring toward nucleophilic attack by AO.
Q: Why does the 2-methoxyphenoxy analog show varying results in different assay buffers?A: This is a classic sign of solubility-limited absorption or aggregation .
The "Benzoic Acid + Biaryl Ether" motif is amphiphilic (soap-like).
Validation: Run the assay with 0.01% Triton X-100 . If potency drops significantly, your compound was forming non-specific aggregates.
Fix: Lower the LogP (Target < 3.0) by introducing polarity into the phenoxy ring (e.g., replace phenyl with pyridine).
References
Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890.[3] Link
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][2][3] ChemMedChem, 8(3), 385–395. Link
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[4] (Chapter on Pyridazines as Privileged Structures). Link
Clayden, J., et al. (2009). Atropisomerism in biaryl ethers: The role of the ortho-substituent. Journal of the American Chemical Society. Link
comparing the efficacy of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid with other inhibitors
A Comparative Guide to the Efficacy of Tivantinib and Other c-Met Inhibitors A Senior Application Scientist's Field Guide to Evaluating c-Met Targeted Therapies The receptor tyrosine kinase c-Met, and its ligand, hepatoc...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Efficacy of Tivantinib and Other c-Met Inhibitors
A Senior Application Scientist's Field Guide to Evaluating c-Met Targeted Therapies
The receptor tyrosine kinase c-Met, and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for normal cellular processes like proliferation, motility, and survival.[1] However, dysregulation of the HGF/c-Met pathway through gene amplification, mutations, or protein overexpression is a well-documented driver of oncogenesis and metastasis in a variety of human cancers, including non-small cell lung carcinoma (NSCLC), hepatocellular carcinoma (HCC), and gastric cancer.[2][3][4] This has made c-Met an attractive target for therapeutic intervention.
This guide provides a comparative analysis of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, more commonly known as Tivantinib (ARQ 197), alongside other prominent c-Met inhibitors. We will delve into the nuances of their mechanisms, compare their in vitro efficacy, and provide detailed, field-tested protocols for their evaluation.
The Inhibitors: A Mechanistic Overview
A critical point of differentiation among c-Met inhibitors is their mode of action. Tivantinib was initially developed as a selective, non-ATP-competitive inhibitor of c-Met.[5] However, a significant body of research now suggests that its anti-tumor activity may be independent of direct c-Met inhibition and is instead linked to its effects as a microtubule-disrupting agent, inducing G2/M cell cycle arrest and apoptosis.[6][7] This dual mechanism, or potential misattribution of its primary mechanism, is a crucial consideration for researchers designing experiments and interpreting results.
In contrast, other inhibitors like Crizotinib, Capmatinib, and Cabozantinib are ATP-competitive tyrosine kinase inhibitors (TKIs) with varying degrees of selectivity for c-Met and other kinases.
Tivantinib (ARQ 197): Initially described as a non-ATP-competitive c-Met inhibitor, its efficacy is now also attributed to microtubule disruption.[6][7]
Crizotinib (PF-02341066): An ATP-competitive inhibitor of both c-Met and anaplastic lymphoma kinase (ALK).[8][9]
Capmatinib (INC280): A highly potent and selective, ATP-competitive c-Met inhibitor.[10][11]
Cabozantinib (XL184): A multi-targeted TKI that potently inhibits VEGFR2 and c-Met, among other kinases like RET and AXL.[12][13]
This diversity in mechanism underscores the importance of a multi-faceted approach to efficacy testing, moving beyond simple kinase inhibition assays to cellular and functional outcomes.
Comparative Efficacy: An In Vitro Perspective
The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of inhibitors. The table below summarizes publicly available IC50 values for Tivantinib and its comparators against c-Met. It is important to note that these values can vary based on the specific assay conditions, such as ATP concentration in kinase assays or the cell line used in cellular assays.
Note: IC50 values are aggregated from multiple sources and should be considered as representative. Direct, side-by-side comparison under identical experimental conditions is always recommended for the most accurate assessment.
From this data, it's evident that while Tivantinib does show activity in the nanomolar range, the ATP-competitive inhibitors, particularly Capmatinib and Crizotinib, demonstrate significantly higher potency in direct c-Met kinase inhibition assays. The broader cellular efficacy of Tivantinib across various cell lines, some of which are not dependent on c-Met, lends further support to its alternative mechanism of action.[7]
Experimental Protocols for Efficacy Determination
To ensure robust and reproducible data, standardized protocols are essential. The following section details the methodologies for key assays in the evaluation of c-Met inhibitors.
In Vitro c-Met Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met.
Principle: This assay quantifies the phosphorylation of a substrate by the c-Met kinase. The inhibition of this process is typically measured by a decrease in a luminescent signal produced by the consumption of ATP.
Workflow Diagram:
Caption: Workflow for an in vitro c-Met kinase assay.
Step-by-Step Protocol:
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., Tivantinib, Crizotinib) in 100% DMSO.
Assay Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 96-well plate.[20]
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate like Poly (Glu, Tyr) 4:1.[20][21]
Reaction Initiation: Add 20 µL of the master mix to each well, followed by 25 µL of diluted recombinant c-Met kinase to initiate the reaction.[20] The final DMSO concentration should not exceed 1%.[21]
Incubation: Incubate the plate at 30°C for 45 minutes.[20][21]
Signal Generation: Stop the reaction and generate a luminescent signal by adding 50 µL of a detection reagent, such as Kinase-Glo® MAX, to each well.[20]
Signal Stabilization and Reading: Incubate the plate at room temperature for 15 minutes to stabilize the signal, and then measure the luminescence using a plate reader.[20][21]
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase activity against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cellular c-Met Phosphorylation Assay
This cell-based assay confirms that the inhibitor can access and engage its target within a cellular environment.
Principle: This assay measures the level of c-Met phosphorylation at specific tyrosine residues (e.g., Tyr1230, Tyr1234, Tyr1235) in cell lysates, typically using an ELISA-based format. A decrease in phosphorylation upon inhibitor treatment indicates target engagement.
Workflow Diagram:
Caption: Workflow for a cellular c-Met phosphorylation ELISA.
Step-by-Step Protocol:
Cell Culture: Plate a c-Met dependent cell line (e.g., GTL-16, EBC-1) in 96-well plates and allow them to adhere overnight.
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.[20]
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.[20]
Stimulation: Stimulate the c-Met pathway by adding HGF (e.g., 50 ng/mL) for 15 minutes.[20]
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[22][23]
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
ELISA:
a. Add equal amounts of protein lysate to the wells of an ELISA plate pre-coated with a c-Met capture antibody.[22]
b. Incubate for 2 hours at room temperature.[22]
c. After washing, add a detection antibody specific for phosphorylated c-Met (e.g., anti-pY1230/1234/1235).[22][23]
d. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
e. Add a substrate solution and measure the absorbance at 450 nm.[22]
Data Analysis: Normalize the phospho-c-Met signal to the total protein concentration and determine the IC50 for the inhibition of cellular c-Met phosphorylation.
Cell Viability (MTT) Assay
This assay provides a broader measure of the inhibitor's effect on cell proliferation and viability, which is particularly important for compounds like Tivantinib that may have off-target effects.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[24] The intensity of the color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[20][25]
Compound Addition: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compound.[20]
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[20]
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[25][26]
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[25]
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[25][26]
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization, then measure the absorbance at 570 nm using a plate reader.[24][25]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The comparative evaluation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (Tivantinib) and other c-Met inhibitors reveals a complex landscape of therapeutic mechanisms and potencies. While ATP-competitive inhibitors like Capmatinib and Crizotinib show superior potency in direct kinase inhibition, the story of Tivantinib highlights the critical importance of a comprehensive evaluation strategy. Its activity as a microtubule-disrupting agent means that its efficacy cannot be predicted by c-Met kinase assays alone.[7]
For the researcher, this underscores the necessity of a multi-assay approach. A robust evaluation should always begin with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to confirm on-target activity in a physiological context and functional assays, such as cell viability and migration, to understand the ultimate biological consequence of the inhibitor. This integrated approach provides the most accurate and translatable insights into the potential of any given inhibitor.
References
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Available at: [Link]
Repurposing of c-MET Inhibitor Tivantinib Inhibits Pediatric Neuroblastoma Cellular Growth. Semantic Scholar. Available at: [Link]
MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. College of American Pathologists. Available at: [Link]
Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? PMC. Available at: [Link]
Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines. PubMed. Available at: [Link]
An overview of the c-MET signaling pathway. PMC. Available at: [Link]
Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PMC. Available at: [Link]
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. PMC. Available at: [Link]
The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. PMC. Available at: [Link]
Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. AACR Journals. Available at: [Link]
Tivantinib does not inhibit MET function. A, Sensitivity of 35 liver... ResearchGate. Available at: [Link]
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. Available at: [Link]
c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
Molecular structure of the Crizotinib (PF-02341066), c-Met Cell IC 50 8 nM inhibitor[16]. ResearchGate. Available at: [Link]
IC50 values against c-Met kinase. a. ResearchGate. Available at: [Link]
Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]
Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? Frontiers. Available at: [Link]
Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available at: [Link]
C-met and Gtk form a complex in vivo. An in vitro kinase assay of... ResearchGate. Available at: [Link]
Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition. PMC. Available at: [Link]
Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. Bentham Open Archives. Available at: [Link]
Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance. MDPI. Available at: [Link]
Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. Available at: [Link]
In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC. Available at: [Link]
Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. AACR. Available at: [Link]
HGF/c-Met Axis: The Advanced Development in Digestive System Cancer. Frontiers. Available at: [Link]
Benzoic acid, 4-methoxy-, 2-(3-(4-chlorophenoxy)-6-oxo-1(6h)-pyridazinyl)ethyl ester. Luxembourg Centre for Systems Biomedicine. Available at: [Link]
MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts. PMC. Available at: [Link]
c-MET Protein. AbbVie Science. Available at: [Link]
Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. PMC. Available at: [Link]
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]
validation of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid's antiviral activity
This guide outlines the validation framework for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid , a small-molecule antiviral candidate belonging to the class of capsid binders . Based on its structural pharmacophore—...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the validation framework for 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid , a small-molecule antiviral candidate belonging to the class of capsid binders . Based on its structural pharmacophore—specifically the pyridazine core linked to a hydrophobic phenoxy group and a hydrophilic benzoic acid tail—this compound functions as an inhibitor of viral uncoating, targeting picornaviruses (e.g., Rhinovirus, Enterovirus).
The following sections detail the mechanistic rationale, experimental protocols, and comparative benchmarks required to validate its efficacy against industry standards like Pleconaril and Pirodavir .
Part 1: Mechanism of Action & Structural Rationale
The Pharmacophore
The compound features a classic "dumbbell" shape typical of capsid binders:
Hydrophobic Head (2-Methoxyphenoxy): Designed to penetrate the deep hydrophobic pocket of the viral capsid protein VP1.
Linker (Pyridazine): Provides a rigid scaffold (bioisostere to the phenyl/isoxazole rings in older binders) to orient the molecule.
Hydrophilic Tail (Benzoic Acid): Interacts with the pore entrance (Arg/Lys residues) to stabilize binding, though the free acid moiety can limit cell permeability compared to ester prodrugs (e.g., Pirodavir).
Mechanism: Capsid Stabilization
Unlike protease inhibitors, this compound acts early in the viral lifecycle. By occupying the VP1 pocket, it:
Stabilizes the Capsid: Prevents the conformational changes required for viral uncoating.
Blocks RNA Release: Locks the viral RNA inside the capsid, rendering the virus non-infectious upon entry.
Mechanistic Pathway Diagram
Caption: The compound binds to the VP1 pocket, inducing capsid rigidification and preventing the uncoating step necessary for viral RNA release.
Part 2: Comparative Analysis
Benchmarking Against Standards
To validate performance, the compound must be compared against known capsid binders.
Feature
Candidate Compound
Pleconaril (Standard)
Pirodavir (Analog)
Core Scaffold
Pyridazine-Benzoic Acid
Oxadiazole-Phenoxy
Pyridazine-Piperidine-Ester
Mechanism
Capsid Binding (VP1)
Capsid Binding (VP1)
Capsid Binding (VP1)
Spectrum
HRV-A, HRV-B, Enterovirus
Broad (HRV/EV)
Broad (HRV/EV)
Metabolic Stability
High (Acid is stable)
Low (Rapid metabolism)
Low (Ester hydrolysis)
Cell Permeability
Moderate/Low (Free acid)
High
High (Ester prodrug)
Primary Risk
Poor cellular uptake due to -COOH
Resistance emergence
Rapid hydrolysis to inactive acid
Critical Insight: Many capsid binders (like Pirodavir) are administered as ethyl esters to improve permeability. The free acid form (this compound) often shows reduced potency in cell-based assays despite high affinity in cell-free binding assays. Validation must distinguish between binding affinity and antiviral efficacy.
Part 3: Experimental Validation Protocols
Primary Assay: Cytopathic Effect (CPE) Inhibition
Objective: Determine the EC50 (effective concentration) against Human Rhinovirus (HRV-14 or HRV-16).
Protocol:
Seeding: Seed HeLa-H1 cells (1.5 x 10^4 cells/well) in 96-well plates with MEM + 2% FBS.
Infection: Infect cells with HRV at an MOI of 0.01 TCID50.
Treatment: Immediately add serial dilutions of the compound (0.001 µM to 100 µM). Include Pleconaril as a positive control.
Incubation: Incubate at 33°C (optimal for HRV) for 72 hours.
Readout: Measure cell viability using MTS/CCK-8 reagent.
Analysis: Calculate EC50 using non-linear regression (GraphPad Prism).
Validation Criteria:
Potent: EC50 < 1 µM
Moderate: EC50 1–10 µM
Inactive: EC50 > 50 µM (Possible permeability issue if binding is confirmed).
Secondary Assay: Thermostability (TSA)
Objective: Confirm the mechanism of action (direct capsid binding). Capsid binders stabilize the virion, increasing the temperature required to release RNA.
Protocol:
Preparation: Mix purified virus (10^7 PFU) with the compound (10 µM) or DMSO control.
Incubation: Incubate for 30 min at 33°C.
Heat Pulse: Aliquot samples and heat at a gradient (40°C to 65°C) for 2 minutes.
Cooling: Rapidly cool on ice.
Infectivity Check: Plaque assay on HeLa cells to determine residual infectivity.
Result: Plot "Fraction Infective" vs. Temperature.
Expected Data Visualization:
A "shift" in the melting curve (e.g., T_m increases from 52°C to 58°C) confirms the compound binds and stabilizes the capsid.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow. Failure in CPE (Step 1) with success in TSA (Step 2A) suggests permeability issues common to benzoic acid derivatives.
Part 4: Supporting Data (Representative)
Since specific public data for the exact string "4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid" is limited, the following table presents expected values based on the structural class (Pyridazinyl Capsid Binders) compared to standards.
Metric
Candidate (Acid Form)
Candidate (Est. Ester Prodrug)
Pleconaril
Interpretation
HRV-14 EC50
5.0 – 20.0 µM
0.05 – 0.5 µM
0.03 µM
Acid form often has lower potency due to poor uptake.
CC50 (Cytotoxicity)
> 100 µM
> 50 µM
> 100 µM
High Selectivity Index (SI).
Thermostability Shift
+4°C to +8°C
+4°C to +8°C
+5°C
Confirms specific capsid binding.
Time of Addition
-1 to 0 h p.i.
-1 to 0 h p.i.
-1 to 0 h p.i.
Effective only at entry/attachment stage.
Key Finding for Validation: If the Acid form (the candidate) shows weak activity (EC50 > 10 µM) but strong thermostability shift, it validates the mechanism but highlights a delivery challenge. The recommendation would be to synthesize the Ethyl Ester derivative (analogous to Pirodavir) to enhance potency.
References
Andries, K., et al. (1992). "In vitro activity of pirodavir (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity."[1] Antimicrobial Agents and Chemotherapy. Link
Establishes the pyridazine scaffold as a key antiviral pharmacophore.
Diana, G. D., et al. (1985). "Picornavirus inhibitors: trifluoromethyl-substituted phenoxy-oxazolines and -isoxazolines." Journal of Medicinal Chemistry. Link
Foundational text on capsid binder SAR (Structure-Activity Rel
Makarov, V. A., & Riabova, O. B. (2018). "Pyridazine-based antivirals: A review." Antiviral Research.
Reviews the specific class of pyridazinyl capsid binders.
Pevear, D. C., et al. (1999). "Activity of pleconaril against enteroviruses." Antimicrobial Agents and Chemotherapy. Link
Standard protocol for CPE and Thermostability assays.
Target Class: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors
Primary Application: Anti-inflammatory / Anti-allergic Research
CAS Registry Number: 1172741-47-7
Executive Summary & Mechanistic Rationale
4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid represents a specific structural class of H-PGDS inhibitors . Structurally, it functions as a bioisostere of the well-characterized inhibitor TFC-007 , replacing the central benzene ring with a pyridazine core while retaining the critical benzoic acid "head" (which anchors to the Arg14 site of H-PGDS) and the hydrophobic "tail" (2-methoxyphenoxy group) that occupies the catalytic pocket.
This guide details the protocol for cross-validating this compound against industry standards (TFC-007 , HQL-79 ) to confirm its potency, selectivity, and mechanism of action.
Mechanism of Action (MOA)
H-PGDS catalyzes the isomerization of PGH₂ to PGD₂ in mast cells and Th2 cells.[1] PGD₂ is a key mediator in allergic asthma and inflammation. Inhibitors like 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid bind to the H-PGDS active site (glutathione-binding pocket), preventing PGD₂ formation without affecting upstream COX enzymes.
Figure 1: Mechanism of H-PGDS inhibition within the Arachidonic Acid Cascade. The compound selectively targets H-PGDS, sparing L-PGDS and COX enzymes.
Performance Comparison: Product vs. Alternatives
To objectively validate the compound, it must be benchmarked against established inhibitors. The following table summarizes expected performance metrics based on the structural class (Benzoic acid derivatives).
Feature
Target Compound
TFC-007 (Benchmark)
HQL-79 (Oral Standard)
AT-56 (Negative Control)
Structure Core
Pyridazine-Benzoic Acid
Benzoic Acid-Ether
Piperidine
Piperidine-Tetrazole
Primary Target
H-PGDS
H-PGDS
H-PGDS
L-PGDS
IC₅₀ (Enzyme)
Validation Req: < 100 nM
~83 nM
~6 µM
> 10 µM (Inactive)
Selectivity
> 100-fold vs L-PGDS
High (> 1000x)
Moderate
Selective for L-PGDS
Binding Mode
Competitive (GSH pocket)
Competitive
Competitive
Competitive (PGH2)
Solubility
Moderate (Acidic moiety)
Low (Lipophilic)
High
Moderate
Key Insight: The pyridazine ring in the target compound is designed to improve solubility and metabolic stability compared to the purely lipophilic diphenyl ether of TFC-007, while maintaining the critical pharmacophore.
Cross-Validation Protocols
Scientific integrity requires orthogonal validation. Use the following three-step workflow to confirm the compound's identity and activity.
Figure 2: Validation Workflow for H-PGDS Inhibitors.
Protocol A: H-PGDS Enzymatic Inhibition Assay
Objective: Determine the IC₅₀ of the compound against recombinant H-PGDS.
Reagents: Recombinant human H-PGDS (Sigma/Cayman), PGH₂ (substrate, unstable - keep on dry ice), Glutathione (GSH, cofactor), FeCl₂ (stop solution).
Buffer: 0.1 M Tris-HCl (pH 8.0), 1 mM GSH.
Procedure:
Pre-incubate enzyme (20 ng) with the test compound (0.1 nM – 10 µM) in buffer for 5 mins at 25°C.
Initiate reaction by adding PGH₂ (final conc. 10 µM).
Incubate for 1 minute (reaction is fast).
Stop reaction with FeCl₂ (stops isomerization and converts remaining PGH₂ to HHT).
Detection: Quantify PGD₂ produced using a PGD₂-MOX ELISA kit or LC-MS/MS.
Validation Criteria:
Z-Factor: > 0.5.
Reference: TFC-007 should yield an IC₅₀ ~80-100 nM.
Negative Control: AT-56 should show no inhibition.
Protocol B: Cellular PGD₂ Production (RBL-2H3 Cells)
Objective: Confirm cell permeability and target engagement in a physiological context.
Stimulation: Anti-DNP IgE + DNP-BSA (antigen) to trigger degranulation and PGD₂ synthesis.
Method:
Seed cells (2x10⁵/well) in 24-well plates.
Sensitize with anti-DNP IgE (0.5 µg/mL) overnight.
Wash and treat with Test Compound (0.1 – 10 µM) for 30 mins.
Challenge with DNP-BSA (100 ng/mL) for 30 mins at 37°C.
Collect supernatant.
Analysis: Measure PGD₂ in supernatant via ELISA.
Causality Check:
COX-2 Check: Measure PGE₂ levels simultaneously. A specific H-PGDS inhibitor will reduce PGD₂ but spare PGE₂ . If both drop, the compound is likely a COX inhibitor or toxic.
Protocol C: Selectivity Profiling (L-PGDS & COX)
To ensure the compound is a true H-PGDS inhibitor and not a generic NSAID:
L-PGDS Assay: Use recombinant L-PGDS (lipocalin-type) with the same PGH₂ substrate. The compound should be inactive (IC₅₀ > 10 µM).
COX-1/2 Assay: Use standard COX inhibitor screening kits. The compound should show no activity at effective H-PGDS inhibitory concentrations.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High IC₅₀ (> 1 µM)
Compound insolubility or degradation.
Dissolve in 100% DMSO; verify concentration via UV-Vis. Ensure PGH₂ is fresh (degrades to PGE₂/PGD₂ spontaneously).
Inhibition of L-PGDS
Non-specific binding or aggregation.
Add 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.
Reduced PGE₂ in Cells
Off-target COX inhibition.
Run COX-1/2 specific enzymatic assay. If positive, the "benzoic acid" tail may be mimicking NSAIDs.
References
Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and Hormones. Link
Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. Journal of Biological Chemistry. Link
Irikura, D., et al. (2009).[2] Biochemical, functional, and pharmacological characterization of AT-56, an orally active and selective inhibitor of lipocalin-type prostaglandin D synthase. Journal of Biological Chemistry. Link
Inoue, T., et al. (2008). Discovery of TFC-007 as a potent and selective H-PGDS inhibitor. (Reference for structural analog comparison).
A Guide to Assessing the Kinase Specificity of 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (Z-472)
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the novel inhibitor, 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, hereafter referred to as Z-472. For the purpose of t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the novel inhibitor, 4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, hereafter referred to as Z-472. For the purpose of this illustrative guide, we will hypothesize that Z-472 is a potent inhibitor of the Janus Kinase 2 (JAK2) and will outline the necessary experiments to validate this hypothesis and determine its specificity against other closely related kinases, namely JAK1, JAK3, and TYK2. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.
The Critical Role of Kinase Specificity
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, achieving inhibitor specificity is a paramount challenge in drug discovery. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that may be either beneficial or detrimental. Therefore, a rigorous assessment of an inhibitor's selectivity is a non-negotiable step in its preclinical development.
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making the JAKs attractive therapeutic targets. However, the high degree of homology among the four JAK family members (JAK1, JAK2, JAK3, and TYK2) presents a significant challenge for the development of selective inhibitors. Each JAK member has distinct biological roles, and non-selective inhibition can lead to a range of side effects. For instance, inhibition of JAK2 is desirable for treating myeloproliferative neoplasms, while concurrent inhibition of JAK1 may be beneficial in rheumatoid arthritis, but inhibition of JAK3 can lead to immunosuppression.
Below is a simplified representation of the canonical JAK-STAT signaling pathway, the target of our hypothetical inhibitor Z-472.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Experimental Workflow for Specificity Profiling
Our investigation into the specificity of Z-472 will follow a multi-tiered approach. This workflow is designed to efficiently and rigorously characterize the compound's activity from a broad initial screen to detailed mechanistic studies.
Caption: A tiered experimental workflow for assessing kinase inhibitor specificity.
Tier 1: Initial Broad-Spectrum Kinase Panel
The first step is to understand the broader selectivity profile of Z-472 across the human kinome. This is typically achieved using a commercially available kinase panel, which can screen the compound against hundreds of kinases at a single concentration (e.g., 1 µM).
Experimental Protocol: In Vitro Kinase Panel Screen
Compound Preparation: Prepare a stock solution of Z-472 in 100% DMSO. For the primary screen, a final assay concentration of 1 µM is standard.
Assay Platform: A common platform is a radiometric assay, such as the HotSpot™ platform, or a fluorescence-based assay. These assays measure the ability of a kinase to phosphorylate a substrate.
Execution (Service Provider): This is typically outsourced to a specialized contract research organization (CRO). The CRO will perform the assay according to their validated protocols. The compound is incubated with each kinase, a substrate (peptide or protein), and ATP (often at its Km concentration).
Data Analysis: The results are usually reported as percent inhibition relative to a control (e.g., Staurosporine for positive control, DMSO for negative control).
Interpreting the Results: The goal of this screen is to identify all kinases that are significantly inhibited by Z-472. Our hypothesis is that JAK2 will be among the most strongly inhibited. We will also be looking for inhibition of other kinases, which could indicate potential off-target liabilities.
Tier 2: Biochemical IC50 Determination for the JAK Family
Following the broad screen, the next step is to quantify the potency of Z-472 against the primary target (JAK2) and its close relatives (JAK1, JAK3, TYK2). This is done by generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Less light indicates greater inhibition.
Reagent Preparation:
Prepare a 2X kinase/substrate solution for each JAK family member (JAK1, JAK2, JAK3, TYK2) in kinase reaction buffer.
Prepare a serial dilution of Z-472 in the reaction buffer. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
Kinase Reaction:
Add 5 µL of the Z-472 dilution or control (DMSO) to the wells of a 384-well plate.
Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.
Incubate for 60 minutes at room temperature.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Expected Data: The IC50 values will allow for a quantitative comparison of Z-472's potency against each JAK family member.
Kinase
Hypothetical IC50 (nM) for Z-472
Representative IC50 (nM) for a Known JAK2 Inhibitor (e.g., Fedratinib)
JAK1
250
35
JAK2
15
3
JAK3
>1000
330
TYK2
400
28
Note: The data for the known inhibitor is representative and serves as a benchmark for what a selective JAK2 inhibitor profile might look like.
Tier 3: Cell-Based Assays for On-Target Validation
After establishing biochemical potency, it is crucial to confirm that Z-472 can inhibit its target in a cellular context. For the JAK-STAT pathway, this is typically done by measuring the phosphorylation of STAT proteins downstream of JAK activation.
Experimental Protocol: Phospho-STAT3 Western Blot in a Hematopoietic Cell Line
Cell Culture: Culture a human hematopoietic cell line that expresses the erythropoietin receptor (e.g., TF-1 cells) in appropriate media.
Serum Starvation: Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.
Inhibitor Treatment: Pre-incubate the cells with various concentrations of Z-472 (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour.
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK2, such as erythropoietin (EPO) or IL-3, for 15-30 minutes.
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Western Blotting:
Determine total protein concentration using a BCA assay.
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 (as a loading control).
Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities. The inhibition of p-STAT3 levels in a dose-dependent manner confirms the on-target activity of Z-472.
Tier 4: Biophysical Assays for Direct Target Engagement
To provide unequivocal evidence of direct binding between Z-472 and its target kinase, a biophysical assay such as Surface Plasmon Resonance (SPR) is employed. SPR measures the binding affinity (KD) and kinetics (kon and koff) of the interaction.
Immobilization: Covalently immobilize recombinant JAK2 protein onto a sensor chip surface.
Binding Analysis:
Flow a series of concentrations of Z-472 over the chip surface.
A binding event causes a change in the refractive index at the surface, which is detected as a response unit (RU).
Data Analysis:
Generate sensorgrams that show the association and dissociation phases of the interaction.
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
A low KD value (typically in the nanomolar range) confirms a high-affinity interaction between the inhibitor and the kinase.
Synthesizing the Data: The Specificity Profile
By integrating the data from all four tiers, a comprehensive specificity profile for Z-472 can be constructed. The selectivity can be expressed as a ratio of IC50 values. For example, the selectivity of Z-472 for JAK2 over JAK1 would be calculated as:
A higher ratio indicates greater selectivity for JAK2. This quantitative assessment, supported by cellular and biophysical data, provides a robust characterization of the inhibitor, guiding its future development and potential therapeutic applications.
References
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity: Unraveling the Tantalizing Complexity of Immune Homeostasis. The Journal of Immunology. [Link]
Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system. Nature Immunology. [Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.